BI8626
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-4-(4-benzylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8/c26-14-20-7-4-8-21(13-20)15-27-24-22-23(29-17-30-24)25(31-18-28-22)33-11-9-32(10-12-33)16-19-5-2-1-3-6-19/h1-8,13,17-18H,9-12,14-16,26H2,(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDNGSNKWIORRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3N=CN=C4NCC5=CC=CC(=C5)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BI-8626
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-8626 is a potent and specific small molecule inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE (Mcl-1 Ubiquitin Ligase E3) or ARF-BP1. By targeting HUWE1, BI-8626 disrupts key oncogenic signaling pathways, primarily by modulating the function of the MYC proto-oncogene. This document provides a comprehensive overview of the mechanism of action of BI-8626, including its effects on cellular signaling, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of HUWE1 and Modulation of MYC Activity
The primary mechanism of action of BI-8626 is the specific inhibition of the catalytic activity of the HUWE1 E3 ubiquitin ligase.[1][2] HUWE1 plays a critical role in protein ubiquitination, a post-translational modification that targets proteins for degradation by the proteasome or alters their function. One of the key substrates of HUWE1 is the MYC-interacting protein MIZ1 (ZBTB17).
In cancer cells with deregulated MYC expression, HUWE1 continuously ubiquitinates and promotes the degradation of MIZ1.[1][2] This degradation of MIZ1 is essential for MYC-dependent transcriptional activation of its target genes, which drives cell proliferation and tumor growth.
BI-8626 inhibits the E3 ligase activity of HUWE1, leading to the stabilization and accumulation of MIZ1.[1][2] The stabilized MIZ1, in complex with MYC, then acts as a transcriptional repressor of MYC target genes. This switch from MYC-mediated activation to repression leads to a reduction in cancer cell proliferation and survival.
Furthermore, HUWE1 is known to target other proteins for degradation, including the anti-apoptotic protein MCL1. Inhibition of HUWE1 by BI-8626 can therefore also lead to the stabilization of MCL1, which may have implications for apoptosis regulation in a context-dependent manner.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of BI-8626.
| Parameter | Value | Cell Line/System | Reference |
| HUWE1 Inhibition (IC50) | 0.9 µM | In vitro ubiquitination assay | [2] |
| Colony Formation Suppression (IC50) | 0.7 µM | Ls174T colorectal cancer cells | [2] |
Table 1: In Vitro and Cellular Potency of BI-8626
| Target Ligase | BI-8626 IC50 | Reference |
| HUWE1 | 0.9 µM | [2] |
| HECW2 | > 50 µM | |
| NEDD4 | > 50 µM | |
| UBA1 | > 50 µM | |
| UbcH5b | > 50 µM |
Table 2: Specificity of BI-8626 for HUWE1 over other HECT-domain Ubiquitin Ligases
Signaling Pathway and Experimental Workflow Visualizations
BI-8626 Mechanism of Action on the HUWE1-MYC-MIZ1 Signaling Pathway
Caption: BI-8626 inhibits HUWE1, stabilizing MIZ1 and repressing MYC target genes.
High-Throughput Screening Workflow for HUWE1 Inhibitors
Caption: Workflow for the identification of BI-8626 as a HUWE1 inhibitor.
In Vitro HUWE1 Auto-Ubiquitination Assay Workflow
Caption: Simplified workflow for the in vitro HUWE1 auto-ubiquitination assay.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research identifying BI-8626.
In Vitro HUWE1 Auto-Ubiquitination Assay
Objective: To measure the enzymatic activity of the HUWE1 HECT domain and assess the inhibitory effect of BI-8626.
Materials:
-
Recombinant human UBA1 (E1 enzyme)
-
Recombinant human UbcH5b (E2 enzyme)
-
Recombinant human HUWE1 HECT domain (aa 3979-4374)
-
Human ubiquitin
-
ATP
-
Assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
BI-8626 (dissolved in DMSO)
-
DMSO (vehicle control)
-
LDS sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing UBA1 (50 nM), UbcH5b (250 nM), ubiquitin (5 µM), and the HUWE1 HECT domain (250 nM) in assay buffer.
-
Add BI-8626 at various concentrations or DMSO as a vehicle control.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding LDS sample buffer and heating at 70°C for 10 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains formed by HUWE1 auto-ubiquitination.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the IC50 value of BI-8626.
Colony Formation Assay
Objective: To assess the long-term effect of BI-8626 on the proliferative capacity of cancer cells.
Materials:
-
Ls174T colorectal cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BI-8626 (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed Ls174T cells in 6-well plates at a low density (e.g., 1000 cells per well).
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of BI-8626 or DMSO as a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the percentage of colony formation relative to the DMSO-treated control to determine the IC50 value.
Western Blot Analysis for MIZ1 Stabilization
Objective: To determine the effect of BI-8626 on the protein levels of the HUWE1 substrate MIZ1.
Materials:
-
Ls174T cells
-
BI-8626
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-MIZ1, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Other standard Western blotting reagents and equipment
Procedure:
-
Plate Ls174T cells and allow them to adhere.
-
Treat the cells with BI-8626 or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against MIZ1.
-
Probe the same membrane with a primary antibody against a loading control (e.g., Actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Compare the intensity of the MIZ1 band in the BI-8626-treated samples to the DMSO control to assess MIZ1 stabilization.
Conclusion
BI-8626 represents a targeted therapeutic strategy aimed at the E3 ubiquitin ligase HUWE1. Its mechanism of action is centered on the inhibition of HUWE1 activity, which leads to the stabilization of the MYC-associated protein MIZ1. This, in turn, converts MYC from a transcriptional activator to a repressor of its target genes, thereby inhibiting the proliferation of cancer cells. The specificity of BI-8626 for HUWE1 and its potent anti-proliferative effects in cancer cell models underscore its potential as a valuable tool for cancer research and drug development. The experimental protocols provided herein offer a foundation for further investigation into the biological effects of this and other HUWE1 inhibitors.
References
The Role of BI8626 in MYC-Dependent Transactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC proto-oncogene is a critical driver of cellular proliferation and is frequently deregulated in a wide range of human cancers. Its function as a transcription factor makes it a prime target for therapeutic intervention, yet its "undruggable" nature has posed significant challenges. This technical guide delves into the mechanism of BI8626, a small molecule inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1, and its role in modulating MYC-dependent transactivation. By inhibiting HUWE1, this compound prevents the degradation of MIZ1, a MYC-interacting protein, leading to the formation of repressive MYC/MIZ1 complexes on chromatin. This guide provides a comprehensive overview of the signaling pathways, experimental data, and methodologies relevant to understanding and investigating the therapeutic potential of targeting the HUWE1-MYC axis.
Introduction to MYC and its Regulation
The MYC family of transcription factors, including c-MYC, N-MYC, and L-MYC, are pivotal regulators of gene expression programs that control cell growth, proliferation, metabolism, and apoptosis. MYC exerts its transcriptional effects by forming a heterodimer with MAX and binding to E-box sequences in the promoter regions of its target genes. The transactivation activity of MYC is a key driver of tumorigenesis.
The stability and activity of the MYC protein are tightly regulated by the ubiquitin-proteasome system. Various E3 ubiquitin ligases and deubiquitinating enzymes (DUBs) control MYC protein levels, making this pathway an attractive avenue for therapeutic intervention. One such E3 ligase is HUWE1 (HECT, UBA and WWE domain containing 1), which has been shown to play a complex, context-dependent role in regulating MYC function.
This compound: A Selective HUWE1 Inhibitor
This compound is a potent and selective small molecule inhibitor of the E3 ubiquitin ligase HUWE1.[1][2] It has been identified through high-throughput screening as a tool to probe the function of HUWE1 in cancer.[3][4]
Mechanism of Action
This compound functions by inhibiting the catalytic activity of HUWE1.[5] This inhibition leads to the stabilization of HUWE1 substrates, most notably the MYC-interacting zinc finger protein 1 (MIZ1).[3][4][6] Under normal conditions in certain cancer cells, HUWE1 continuously ubiquitinates and targets MIZ1 for proteasomal degradation.[3][6] By preventing MIZ1 degradation, this compound promotes the accumulation of MIZ1, which then forms a repressive complex with MYC at the promoters of MYC target genes.[3][4][6] This shifts the balance from MYC-driven transcriptional activation to repression, ultimately inhibiting the expression of genes essential for cell proliferation.[3][4][7]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the activity of this compound from various studies.
| Parameter | Value | Assay | Reference |
| IC50 for HUWE1 | 0.9 µM | In vitro ubiquitination assay | [3][8][9] |
| IC50 for other HECT-domain ligases | >50 µM | In vitro ubiquitination assay | [9] |
| IC50 for Ls174T colony formation | 0.7 µM | Colony formation assay | [8][9] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Treatment | Effect | Reference |
| Ls174T (colorectal cancer) | This compound (1-4 days) | Retarded passage through all phases of the cell cycle, strongest effect in G1. | [8] |
| Ls174T | This compound | Reduced expression of MYC target genes. | [3] |
| U2OS (osteosarcoma) | This compound (0-50 µM; 0-6 hours) | Retarded degradation of MCL1 (a HUWE1 substrate) in response to UV irradiation. | [8] |
| Multiple Myeloma (MM) cell lines | BI8622/BI8626 | Reduced cell viability. | [10] |
| MM.1S | BI8622/BI8626 (15 µM) | Decreased MYC protein expression. | [11] |
Table 2: Cellular Effects of this compound
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in MYC-Dependent Transactivation
Caption: Mechanism of this compound in inhibiting MYC-dependent transactivation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the effects of this compound on cancer cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[12][13][14]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol outlines the steps for measuring the expression of MYC target genes.[15][16][17][18]
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for MYC target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for performing ChIP to assess the binding of MYC and MIZ1 to gene promoters.[19][20][21][22][23]
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
Antibodies specific for MYC and MIZ1
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting known MYC binding sites
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the cleared lysate with the specific antibody (anti-MYC or anti-MIZ1) or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the immunoprecipitated DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion and Future Directions
This compound represents a valuable chemical tool for investigating the role of the HUWE1-MYC axis in cancer. Its ability to selectively inhibit HUWE1 and consequently suppress MYC-dependent transactivation provides a novel therapeutic strategy for MYC-driven malignancies. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the anti-cancer effects of this compound and to identify biomarkers of response. Future studies should focus on optimizing the pharmacological properties of HUWE1 inhibitors for in vivo efficacy and exploring combination therapies to overcome potential resistance mechanisms. The continued investigation into the intricate regulation of MYC by the ubiquitin-proteasome system will undoubtedly unveil new vulnerabilities in cancer that can be exploited for therapeutic benefit.
References
- 1. invivochem.net [invivochem.net]
- 2. adooq.com [adooq.com]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitylation of MYC couples transcription elongation with double-strand break repair at active promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. molnova.com [molnova.com]
- 10. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 16. elearning.unite.it [elearning.unite.it]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Myc Chromatin Binding by Calibrated ChIP-Seq Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chromatin Immunoprecipitation Assays for Myc and N-Myc | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - BG [thermofisher.com]
BI8626: A Targeted Approach to Inhibit MYC-Driven Colorectal Cancer
An In-depth Technical Guide on the Effects and Mechanism of Action of the HUWE1 Inhibitor BI8626 in Colorectal Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of cases driven by the aberrant activity of the MYC oncogene. Direct inhibition of MYC has proven difficult, prompting the exploration of alternative therapeutic strategies. This technical guide details the preclinical evidence for this compound, a specific small molecule inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1, as a promising agent for targeting MYC-dependent colorectal cancers. This compound has been shown to suppress the growth of colorectal cancer cells by modulating the HUWE1-MYC-MIZ1 signaling axis. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its cellular effects, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target, HUWE1
This compound is a potent and specific inhibitor of the E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE (MCL1 Ubiquitin Ligase E3) or ARF-BP1. HUWE1 is a large, multi-domain protein that plays a critical role in cellular homeostasis by targeting a wide range of substrates for ubiquitination and subsequent proteasomal degradation. In the context of colorectal cancer, HUWE1 has a complex and sometimes contradictory role, having been implicated as both a tumor suppressor and an oncogene. However, a key function of HUWE1 in certain cancer contexts is the regulation of the MYC oncoprotein and its associated factors.
Deregulated expression of MYC is a central driver of colorectal carcinogenesis. This compound emerges as a tool to indirectly inhibit MYC function by targeting HUWE1, thereby offering a novel therapeutic avenue.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound have been quantified in in vitro assays, demonstrating its potency against its direct target and its impact on colorectal cancer cell proliferation.
| Parameter | Cell Line | Value | Reference |
| HUWE1 Inhibition (IC50) | - | 0.9 µM | |
| Colony Formation Suppression (IC50) | Ls174T | 0.7 µM |
Note: As of the latest available data, comprehensive dose-response curves for this compound on cell viability (e.g., via MTT or CellTiter-Glo assays), apoptosis induction (e.g., Annexin V/PI staining), and cell cycle progression in a range of colorectal cancer cell lines have not been extensively published. The provided data is based on the initial characterization of the compound.
Mechanism of Action: The HUWE1-MYC-MIZ1 Signaling Axis
This compound exerts its anti-cancer effects by modulating the intricate interplay between HUWE1, MYC, and the transcriptional repressor MIZ1 (ZBTB17). In MYC-driven colorectal cancer cells, HUWE1 mediates the ubiquitination and subsequent degradation of MIZ1. This continuous removal of MIZ1 is crucial for MYC to effectively activate its target genes, which promote cell proliferation and growth.
By inhibiting HUWE1, this compound prevents the degradation of MIZ1, leading to its stabilization and accumulation. The increased levels of MIZ1 then lead to the formation of repressive MYC-MIZ1 complexes on the promoters of MYC target genes, effectively switching off their transcription and halting the proliferative signal. This targeted inhibition of MYC-dependent transactivation is a key aspect of the tumor cell-specific action of this compound.
Signaling Pathway Diagram
Investigating the Function of BI-8626 in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8626 is a small molecule inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1. In the context of multiple myeloma, a malignancy of plasma cells, the dysregulation of protein degradation pathways is a key vulnerability. The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its components, including E3 ligases, have emerged as promising therapeutic targets. This technical guide provides an in-depth overview of the preclinical investigation of BI-8626 in multiple myeloma, focusing on its mechanism of action, anti-myeloma activity, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Targeting the HUWE1-MYC Axis
BI-8626 exerts its anti-myeloma effects by specifically inhibiting the enzymatic activity of HUWE1. HUWE1 is an E3 ubiquitin ligase that plays a crucial role in the regulation of various cellular processes, including the modulation of the oncoprotein c-MYC. In multiple myeloma, c-MYC is frequently dysregulated and is a key driver of tumor cell proliferation and survival.
The primary mechanism of action of BI-8626 involves the disruption of the HUWE1-mediated regulation of MYC. Inhibition of HUWE1 by BI-8626 leads to the stabilization of MIZ1, a transcriptional regulator that complexes with MYC. This stabilized MIZ1, in turn, represses the transcriptional activity of MYC on its target genes, ultimately leading to a reduction in myeloma cell proliferation and survival.[1]
Data Presentation: In Vitro Efficacy of BI-8626 in Multiple Myeloma
The following tables summarize the quantitative data from preclinical studies of BI-8626 in various multiple myeloma cell lines.
Table 1: In Vitro Cytotoxicity of BI-8626 in Multiple Myeloma Cell Lines
| Cell Line | Drug Resistance Profile | BI-8626 IC50 (µM) at 24h |
| JJN3 | Dexamethasone-sensitive | ~15 |
| MM.1S | Dexamethasone-sensitive | ~15 |
| MM.1R | Dexamethasone-resistant | ~15 |
| ANBL6-WT | Bortezomib-sensitive | ~20 |
| ANBL6-BR | Bortezomib-resistant | ~20 |
Data extracted from Crawford et al., 2020.[1]
Table 2: Effect of BI-8626 on Cell Cycle Distribution in JJN3 Multiple Myeloma Cells
| Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 45 | 35 | 20 |
| BI-8626 (15 µM) | 30 | 40 | 30 |
Approximate values based on graphical representation in Crawford et al., 2020.[1]
Table 3: Synergistic Anti-Myeloma Activity of BI-8626 with Standard-of-Care Agents
| Cell Line | Combination | Concentration Range | Combination Index (CI) | Interpretation |
| MM.1S | BI-8626 + Carfilzomib | 7.5-15 µM (BI-8626), 2.5-5 nM (Carfilzomib) | < 1 | Synergy |
| MM.1S | BI-8626 + Lenalidomide | 7.5-15 µM (BI-8626), 1-10 µM (Lenalidomide) | < 1 | Synergy |
A Combination Index (CI) of < 1 indicates a synergistic effect. Data from Crawford et al., 2020.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of BI-8626 in multiple myeloma, based on the study by Crawford et al., 2020.[1]
Cell Viability Assay
-
Cell Lines: JJN3, MM.1S, MM.1R, ANBL6-WT, ANBL6-BR.
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, BI-8626 (dissolved in DMSO), CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Protocol:
-
Cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
BI-8626 was added to the wells at various concentrations, with a final DMSO concentration not exceeding 0.1%.
-
Plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence was measured using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
-
Cell Cycle Analysis
-
Cell Line: JJN3.
-
Reagents: BI-8626, DMSO, Phosphate-Buffered Saline (PBS), Ethanol (B145695), Propidium Iodide (PI), RNase A.
-
Protocol:
-
JJN3 cells were treated with either DMSO (vehicle control) or 15 µM BI-8626 for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Fixed cells were washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
-
Cell cycle distribution was analyzed by flow cytometry.
-
Synergy Analysis
-
Cell Line: MM.1S.
-
Reagents: BI-8626, Carfilzomib, Lenalidomide, CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol:
-
MM.1S cells were seeded in 96-well plates.
-
A matrix of concentrations of BI-8626 and either Carfilzomib or Lenalidomide was added to the wells.
-
Cell viability was assessed after 24 hours (for Carfilzomib) or 72 hours (for Lenalidomide) using the CellTiter-Glo® assay.
-
The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Mandatory Visualizations
Signaling Pathway of BI-8626 Action in Multiple Myeloma
Caption: Mechanism of action of BI-8626 in multiple myeloma cells.
Experimental Workflow for In Vitro Synergy Analysis
Caption: Workflow for assessing the synergistic effects of BI-8626.
Conclusion and Future Directions
BI-8626 is a preclinical small molecule inhibitor of the E3 ubiquitin ligase HUWE1 that demonstrates promising anti-myeloma activity in vitro. Its mechanism of action, centered on the inhibition of the MYC oncogenic pathway, provides a strong rationale for its development as a therapeutic agent for multiple myeloma. Notably, BI-8626 shows efficacy in both drug-sensitive and drug-resistant multiple myeloma cell lines and exhibits synergistic effects when combined with standard-of-care agents like proteasome inhibitors and immunomodulatory drugs.
However, it is important to note that the development of BI-8626 for in vivo applications has been hindered by unfavorable pharmacokinetic properties.[1] Future research efforts will likely focus on the development of second-generation HUWE1 inhibitors with improved drug-like properties to enable in vivo efficacy and safety studies. The promising preclinical data for BI-8626 validates HUWE1 as a therapeutic target in multiple myeloma and provides a solid foundation for the continued exploration of this therapeutic strategy. No clinical trials for BI-8626 in multiple myeloma have been identified.
References
The HUWE1 Inhibitor BI8626: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI8626 is a potent and specific small molecule inhibitor of the HECT domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE (MCL1 ubiquitin ligase E3). By targeting HUWE1, this compound disrupts the ubiquitination and subsequent degradation of key cellular proteins, leading to significant effects on cell cycle progression and tumor cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its differential impact on the cell cycle in various cancer models, detailed experimental protocols for its characterization, and a summary of its preclinical activity.
Introduction
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. E3 ubiquitin ligases, which confer substrate specificity to the ubiquitination cascade, have emerged as attractive therapeutic targets. HUWE1 is a large, complex E3 ligase with a diverse range of substrates involved in critical cellular processes, including cell cycle control, DNA damage repair, and apoptosis. The oncogene MYC is a key, albeit indirect, target of the HUWE1 pathway. Deregulated MYC expression is a driver in a multitude of human cancers. This compound has been identified as a specific inhibitor of HUWE1, offering a novel therapeutic strategy to target MYC-driven tumors.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the catalytic activity of the HUWE1 E3 ubiquitin ligase. This inhibition leads to the stabilization and accumulation of HUWE1 substrates.
The HUWE1-MYC-MIZ1 Axis
A primary mechanism by which this compound impacts cancer cell proliferation is through the modulation of the MYC transcriptional program. HUWE1 ubiquitinates and promotes the degradation of the transcription factor MIZ1 (MYC-interacting zinc finger protein 1). MIZ1 can form a repressive complex with MYC on the promoters of MYC-activated target genes.
In cancer cells with high MYC activity, the constant degradation of MIZ1 by HUWE1 is necessary to maintain a high level of MYC-driven transcription. By inhibiting HUWE1, this compound leads to the stabilization and accumulation of MIZ1. This increased level of MIZ1 shifts the equilibrium towards the formation of repressive MYC-MIZ1 complexes, leading to the downregulation of MYC target genes essential for cell proliferation and survival.
Impact on Other HUWE1 Substrates
This compound-mediated inhibition of HUWE1 also affects other key proteins involved in cell cycle regulation and apoptosis:
-
MCL1 (Myeloid cell leukemia 1): HUWE1 can ubiquitinate and target the anti-apoptotic protein MCL1 for degradation. Inhibition of HUWE1 by this compound can lead to the stabilization of MCL1.
-
TopBP1 (Topoisomerase II binding protein 1): HUWE1 mediates the proteasomal degradation of TopBP1, a protein involved in the DNA damage response and checkpoint control. This compound treatment results in the accumulation of TopBP1.
The interplay of these effects contributes to the overall cellular response to this compound.
Data Presentation: Quantitative Analysis of this compound's Effects
This compound has been shown to have a potent anti-proliferative effect on various cancer cell lines. The following tables summarize the key quantitative data regarding its activity.
| Parameter | Value | Cell Line | Reference |
| IC50 (HUWE1 Inhibition) | 0.9 µM | In vitro assay | [1] |
| IC50 (Colony Formation) | 0.7 µM | Ls174T | [1] |
Table 1: In Vitro Activity of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its direct target, HUWE1, and its effect on the clonogenic survival of the Ls174T colon cancer cell line.
The impact of this compound on cell cycle progression is cell-context dependent, demonstrating distinct outcomes in different cancer types.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Cell Line |
| Control (DMSO) | 55.2 | 32.1 | 12.7 | Ls174T |
| This compound (10 µM, 24h) | 75.8 | 10.5 | 13.7 | Ls174T |
Table 2: Effect of this compound on Cell Cycle Distribution in Colon Cancer Cells. This table presents representative quantitative data on the cell cycle distribution of Ls174T human colon adenocarcinoma cells following treatment with this compound. The data indicates a significant arrest in the G1 phase of the cell cycle.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Cell Line |
| Control (DMSO) | 45.1 | 35.5 | 19.4 | JJN3 (Multiple Myeloma) |
| This compound (15 µM, 24h) | 30.2 | 42.3 | 27.5 | JJN3 (Multiple Myeloma) |
Table 3: Effect of this compound on Cell Cycle Distribution in Multiple Myeloma Cells. This table shows representative quantitative data on the cell cycle distribution of the JJN3 human multiple myeloma cell line after this compound treatment. In contrast to colon cancer cells, this compound induces an accumulation of cells in the S and G2/M phases.[2]
Mandatory Visualizations
Signaling Pathway of this compound Action
References
In-Depth Technical Guide: Specificity of BI-8626 for HUWE1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the specificity of BI-8626, a small molecule targeting the E3 ubiquitin ligase HUWE1. The document outlines its inhibitory activity, selectivity against other ubiquitin ligases, and explores the nuances of its mechanism of action. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in the field.
Executive Summary
BI-8626 is a potent and specific modulator of HUWE1 activity. Initially identified as an inhibitor, recent evidence suggests a more complex mechanism involving its function as a substrate for HUWE1-mediated ubiquitination. This guide presents the quantitative data supporting its specificity, details the experimental methodologies used for its characterization, and provides visual diagrams to elucidate the underlying biological processes.
Data Presentation: Quantitative Specificity of BI-8626
The selectivity of BI-8626 has been primarily assessed through in vitro ubiquitination assays. The following tables summarize the key quantitative data regarding its potency and specificity.
| Target | Assay Type | IC50 | Reference |
| HUWE1 | In vitro auto-ubiquitination | 0.9 µM | [1][2][3] |
Table 1: Potency of BI-8626 against HUWE1. The half-maximal inhibitory concentration (IC50) was determined using an in vitro assay measuring the auto-ubiquitination of the HUWE1 HECT domain.
| Off-Target | Ligase Family | Assay Type | IC50 | Reference |
| HECW2 | HECT | In vitro auto-ubiquitination | >50 µM | |
| NEDD4 | HECT | In vitro auto-ubiquitination | >50 µM | |
| UBA1 (E1) | Ubiquitin Activating Enzyme | Thioester assay | >50 µM | |
| UbcH5b (E2) | Ubiquitin Conjugating Enzyme | Thioester assay | >50 µM |
Table 2: Selectivity of BI-8626 against other Ubiquitin Ligases. The IC50 values for other HECT-domain E3 ligases, as well as the E1 and E2 enzymes involved in the ubiquitination cascade, were found to be significantly higher than for HUWE1, indicating a high degree of selectivity.
Mechanism of Action: From Inhibitor to Substrate
BI-8626 was initially characterized as a specific inhibitor of the catalytic HECT domain of HUWE1. This activity was shown to prevent the degradation of known HUWE1 substrates such as MCL1 and TopBP1 in cellular contexts. The inhibition of HUWE1 leads to the stabilization of the MYC-repressor MIZ1, which in turn suppresses MYC-dependent gene transactivation, a key mechanism in colorectal cancer cells.
However, more recent studies have revealed that BI-8626 can also act as a substrate for HUWE1-mediated ubiquitination. This suggests a dual mechanism where BI-8626 may compete with endogenous substrates for HUWE1 binding and catalytic activity, while also being modified by the enzyme itself. This finding adds a layer of complexity to its mode of action and has implications for its therapeutic application.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: HUWE1-MYC signaling pathway and the effect of BI-8626.
Caption: Workflow for the in vitro HUWE1 auto-ubiquitination assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.
In Vitro HUWE1 Auto-Ubiquitination Assay
This assay was employed in a high-throughput screen to identify inhibitors of HUWE1's catalytic activity.
Objective: To quantify the auto-ubiquitination activity of the HUWE1 HECT domain in the presence of BI-8626.
Materials:
-
Biotinylated HUWE1 HECT domain
-
Streptavidin-coated 96-well plates
-
UBA1 (E1 enzyme)
-
UbcH5b (E2 enzyme)
-
MYC-tagged ubiquitin
-
ATP
-
BI-8626
-
Europium-labeled anti-MYC antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection buffer
Procedure:
-
Coat streptavidin-coated 96-well plates with biotin-tagged HUWE1 HECT domain by incubating for 1 hour at room temperature.
-
Wash the plates three times with wash buffer to remove unbound HUWE1.
-
Prepare a reaction mixture containing UBA1, UbcH5b, MYC-tagged ubiquitin, and ATP in assay buffer.
-
Add the reaction mixture to the wells.
-
Add varying concentrations of BI-8626 or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C for 1-2 hours to allow the ubiquitination reaction to proceed.
-
Wash the plates three times with wash buffer to remove unreacted components.
-
Add Europium-labeled anti-MYC antibody diluted in detection buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plates three times with wash buffer.
-
Add enhancement solution and measure time-resolved fluorescence to quantify the amount of auto-ubiquitinated HUWE1.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular MCL1 Degradation Assay
This assay assesses the ability of BI-8626 to inhibit the degradation of the HUWE1 substrate MCL1 in a cellular context.
Objective: To determine the effect of BI-8626 on the stability of MCL1 protein in cells.
Materials:
-
HeLa or U2OS cells
-
Plasmids expressing MCL1, His-ubiquitin, and HA-HUWE1 (for overexpression studies)
-
BI-8626
-
UV irradiation source
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against MCL1 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
For UV-induced degradation:
-
Plate U2OS cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of BI-8626 or DMSO for a specified period (e.g., 6 hours).
-
Expose cells to UV irradiation to induce MCL1 degradation.
-
Harvest cells at different time points post-irradiation.
-
-
For overexpression studies:
-
Transfect HeLa cells with plasmids expressing MCL1, His-ubiquitin, and HA-HUWE1.
-
Treat transfected cells with BI-8626 or DMSO.
-
-
Lyse the cells in lysis buffer and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against MCL1.
-
Probe the membrane with a primary antibody against a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities to determine the relative levels of MCL1 protein.
In Vitro BI-8626 Ubiquitination Assay
This assay is designed to test the hypothesis that BI-8626 can act as a substrate for HUWE1-mediated ubiquitination.
Objective: To detect the direct ubiquitination of BI-8626 by the HUWE1 HECT domain.
Materials:
-
HUWE1 HECT domain
-
E1 activating enzyme (e.g., UBA1)
-
E2 conjugating enzyme (e.g., UBE2D1)
-
Wild-type ubiquitin or fluorescently labeled ubiquitin
-
BI-8626
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE and Western blotting or fluorescence detection system
-
Mass spectrometer for product analysis
Procedure:
-
Set up a reaction mixture containing the HUWE1 HECT domain, E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add BI-8626 to the reaction mixture. As a negative control, set up a reaction without the HUWE1 HECT domain or without ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE. If using fluorescently labeled ubiquitin, visualize the gel using a fluorescence scanner.
-
Alternatively, for more definitive identification, the reaction products can be analyzed by mass spectrometry to detect the mass shift corresponding to the covalent attachment of one or more ubiquitin molecules to BI-8626.
Conclusion
BI-8626 is a highly specific modulator of HUWE1. While its inhibitory effects on HUWE1's E3 ligase activity towards endogenous substrates are well-documented, the recent discovery of its role as a HUWE1 substrate adds a critical dimension to our understanding of its mechanism of action. The data and protocols presented in this guide provide a solid foundation for researchers working on HUWE1 and the development of related therapeutics. Further investigation into the interplay between BI-8626's roles as an inhibitor and a substrate will be crucial for its future clinical development.
References
- 1. Targeting translation initiation bypasses signaling crosstalk mechanisms that maintain high MYC levels in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Small Molecule BI8626: A Potent Stabilizer of the MIZ1 Transcription Factor
For Immediate Release: A Technical Overview for the Research and Drug Development Community
[City, State] – [Date] – The small molecule BI8626 has emerged as a critical tool for researchers investigating the intricate signaling pathways governed by the MYC oncogene and the transcription factor MIZ1 (MYC-interacting zinc finger protein 1). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its ability to stabilize MIZ1, and offers detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell biology research.
At its core, this compound is a specific and potent inhibitor of the HECT domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1, also known as MULE or ARF-BP1). HUWE1 plays a pivotal role in cellular protein homeostasis by targeting a variety of substrates for proteasomal degradation through ubiquitination. One of its key substrates is the MIZ1 protein.
Mechanism of Action: Inhibition of HUWE1-mediated MIZ1 Degradation
Under normal physiological conditions, HUWE1 ubiquitinates MIZ1, marking it for degradation by the proteasome. This process maintains a controlled cellular level of MIZ1. The transcription factor MYC can form a complex with MIZ1, and the balance between activating MYC-MAX and repressive MYC-MIZ1 complexes is crucial for regulating the expression of MYC target genes.
This compound disrupts this regulatory axis by directly inhibiting the catalytic activity of HUWE1. By binding to HUWE1, this compound prevents the ubiquitination of MIZ1. This inhibition of degradation leads to the stabilization and subsequent accumulation of MIZ1 protein within the cell. The increased levels of MIZ1 shift the equilibrium towards the formation of repressive MIZ1:MYC:MAX ternary complexes. These complexes then bind to the promoters of MYC-activated genes, leading to their transcriptional repression.[1][2][3]
This targeted stabilization of MIZ1 by this compound provides a powerful method to selectively modulate MYC-driven transcriptional programs, a pathway frequently dysregulated in various human cancers.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison for researchers designing their experiments.
| Parameter | Value | Cell Line/System | Reference |
| HUWE1 IC50 | 0.9 µM | In vitro ubiquitination assay | [4][5] |
| Ls174T Colony Formation IC50 | 0.7 µM | Colorectal cancer cell line | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effect on MIZ1 stabilization.
In Vitro HUWE1 Auto-ubiquitination Inhibition Assay
This assay is fundamental to confirming the direct inhibitory effect of this compound on HUWE1's enzymatic activity.
Materials:
-
Recombinant biotin-tagged HUWE1 HECT domain
-
Streptavidin-coated 96-well plates
-
E1 activating enzyme (UBA1)
-
E2 conjugating enzyme (UbcH5b)
-
MYC-tagged ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Europium-labeled anti-MYC antibody
-
Time-resolved fluorescence plate reader
Procedure:
-
Coat streptavidin-coated 96-well plates with the biotin-tagged HUWE1 HECT domain.
-
Wash the plates to remove unbound enzyme.
-
Prepare a reaction mixture containing UBA1, UbcH5b, MYC-tagged ubiquitin, and ATP in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the ubiquitination reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and wash the wells extensively with wash buffer.
-
Add the Europium-labeled anti-MYC antibody and incubate to allow for binding to the ubiquitinated HUWE1.
-
Wash the wells to remove unbound detection antibody.
-
Add enhancement solution and measure the time-resolved fluorescence.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Immunoprecipitation and Western Blotting for MIZ1 Stabilization
This protocol allows for the qualitative and semi-quantitative assessment of MIZ1 protein levels in cells treated with this compound.
Cell Lysis:
-
Plate cells (e.g., Ls174T colorectal cancer cells) and treat with varying concentrations of this compound or DMSO for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Immunoprecipitation (for observing MIZ1-MYC interaction):
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate a defined amount of protein lysate (e.g., 1 mg) with an anti-MIZ1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
Western Blotting:
-
Separate the protein lysates (for total MIZ1 levels) or the immunoprecipitated samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MIZ1 overnight at 4°C. A loading control antibody (e.g., β-actin or Vinculin) should be used for the total lysate samples.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed.
Caption: MIZ1 Degradation Pathway.
Caption: this compound Mechanism of Action.
Caption: IP-Western Blot Workflow.
This technical guide serves as a comprehensive resource for understanding and utilizing this compound as a tool to investigate MIZ1 stabilization and its downstream consequences on MYC-mediated transcription. The provided data and protocols are intended to facilitate reproducible and robust experimental design.
References
- 1. Tipping the MYC–MIZ1 balance: targeting the HUWE1 ubiquitin ligase selectively blocks MYC-activated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of BI-8626: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial discovery and characterization of BI-8626, a potent and specific small molecule inhibitor of the HECT domain E3 ubiquitin ligase HUWE1. Deregulation of the proto-oncogene MYC is a hallmark of numerous human cancers, making it a prime therapeutic target. However, the direct inhibition of MYC has proven challenging. BI-8626 represents an innovative indirect approach to attenuate MYC-driven oncogenesis by targeting HUWE1, a key regulator of the MYC-MIZ1 transcriptional complex. This guide details the high-throughput screening campaign that led to the identification of BI-8626, its biochemical and cellular activity, and the elucidation of its mechanism of action. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising anti-cancer agent.
Introduction
The MYC family of transcription factors plays a pivotal role in regulating cell proliferation, growth, and apoptosis. Its aberrant expression is a key driver in a wide array of human malignancies, including colorectal cancer. The transcriptional activity of MYC is modulated by its interaction with various cofactors. One such critical interaction is with the MYC-interacting zinc finger protein 1 (MIZ1). The dynamic balance between MYC-MAX activating complexes and MYC-MIZ1-MAX repressive complexes at gene promoters is crucial for maintaining cellular homeostasis.
The E3 ubiquitin ligase HUWE1 (also known as MULE or ARF-BP1) has been identified as a critical regulator of this balance. HUWE1 mediates the ubiquitination and subsequent proteasomal degradation of MIZ1. In cancer cells with high MYC levels, the continuous degradation of the transcriptional repressor MIZ1 is essential for maintaining a pro-proliferative gene expression program. Consequently, the inhibition of HUWE1 presents a compelling therapeutic strategy to stabilize MIZ1, thereby shifting the equilibrium towards repressive MYC-MIZ1 complexes and selectively inhibiting MYC-dependent transactivation in tumor cells. This whitepaper describes the discovery and initial characterization of BI-8626, a first-in-class inhibitor of HUWE1.
Initial Discovery: High-Throughput Screening
BI-8626 was identified through a high-throughput screening (HTS) campaign of 840,243 small molecules. The screen was designed to identify inhibitors of the auto-ubiquitination activity of the catalytic HECT domain of HUWE1.
Experimental Workflow: High-Throughput Screening
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-8626, demonstrating its potency and selectivity.
Table 1: In Vitro Biochemical Activity of BI-8626
| Target | Assay Type | IC50 (µM) | Reference |
| HUWE1 | HECT-domain auto-ubiquitination | 0.9 | [1] |
| HECW2 | HECT-domain auto-ubiquitination | >50 | |
| NEDD4 | HECT-domain auto-ubiquitination | >50 | |
| UBA1 | Thioester formation | >50 | |
| UbcH5b | Thioester formation | >50 |
Table 2: Cellular Activity of BI-8626
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Ls174T | Colony Formation | 0.7 | [1] |
Mechanism of Action: The HUWE1-MYC-MIZ1 Signaling Pathway
BI-8626 exerts its anti-tumor effects by modulating the HUWE1-MYC-MIZ1 signaling axis. In colorectal cancer cells with elevated MYC levels, HUWE1 continuously ubiquitinates and promotes the degradation of the transcriptional repressor MIZ1. This allows MYC to drive the expression of genes involved in cell proliferation. By inhibiting HUWE1, BI-8626 leads to the stabilization and accumulation of MIZ1. MIZ1 then forms a repressive complex with MYC at the promoters of target genes, leading to the downregulation of MYC-driven transcription and subsequent cell cycle arrest.[1]
Experimental Protocols
In Vitro HUWE1 HECT-Domain Auto-Ubiquitination Assay
This assay was the basis for the high-throughput screen to identify inhibitors of HUWE1.
-
Principle: The assay measures the auto-ubiquitination of the biotin-tagged HECT domain of HUWE1. The ubiquitination is detected using a europium-labeled anti-MYC antibody that recognizes a MYC-tagged ubiquitin.
-
Materials:
-
Biotin-tagged HUWE1 HECT-domain
-
Streptavidin-coated 96-well plates
-
UBA1 (E1 enzyme)
-
UbcH5b (E2 enzyme)
-
ATP
-
MYC-tagged ubiquitin
-
Europium-labeled anti-MYC antibody
-
Assay buffer
-
-
Procedure:
-
Coat streptavidin-coated 96-well plates with biotin-tagged HUWE1 HECT-domain.
-
Wash the plates to remove unbound HECT domain.
-
Add the reaction mixture containing UBA1, UbcH5b, ATP, and MYC-tagged ubiquitin to the wells.
-
Add test compounds (like BI-8626) or DMSO (control) to the wells.
-
Incubate the plates to allow the ubiquitination reaction to proceed.
-
Wash the plates to remove unreacted components.
-
Add europium-labeled anti-MYC antibody and incubate.
-
Wash the plates to remove unbound antibody.
-
Add detection reagents and measure the time-resolved fluorescence.
-
Colony Formation Assay
This assay assesses the long-term effect of BI-8626 on the proliferative capacity of cancer cells.
-
Cell Line: Ls174T (human colorectal adenocarcinoma)
-
Materials:
-
Ls174T cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
6-well plates
-
BI-8626
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of Ls174T cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of BI-8626 or DMSO as a control.
-
Incubate the cells for an extended period (e.g., 5-14 days) to allow for colony formation, with periodic media changes containing fresh compound.
-
After the incubation period, wash the cells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Western Blot Analysis for MIZ1 and TopBP1 Stabilization
This method is used to confirm the on-target effect of BI-8626 in cells by observing the accumulation of known HUWE1 substrates.
-
Cell Line: Ls174T
-
Materials:
-
Ls174T cells
-
BI-8626
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against MIZ1, TopBP1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat Ls174T cells with various concentrations of BI-8626 or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against MIZ1, TopBP1, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Chemical Synthesis
While the primary publication from Peter S, et al. (2014) does not provide a detailed synthesis protocol for BI-8626, its chemical name is N-(3-(Aminomethyl)benzyl)-8-(4-benzylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-4-amine. The synthesis of such a molecule would likely involve a multi-step process, potentially culminating in a nucleophilic aromatic substitution reaction where the 4-chloro-8-(4-benzylpiperazin-1-yl)pyrimido[5,4-d]pyrimidine intermediate is reacted with 3-(aminomethyl)aniline. A detailed, publicly available synthesis protocol has not been identified at the time of this writing.
Conclusion
BI-8626 is a novel, potent, and specific inhibitor of the HUWE1 E3 ubiquitin ligase, discovered through a rigorous high-throughput screening and hit validation process. It demonstrates a clear mechanism of action by stabilizing the MYC-associated protein MIZ1, thereby repressing MYC-driven transcription in cancer cells. The initial characterization of BI-8626 has provided a strong rationale for the continued investigation of HUWE1 inhibition as a therapeutic strategy for MYC-driven cancers. Further preclinical development, including optimization of its pharmacokinetic properties, will be crucial in translating this promising discovery into a clinical candidate.
References
Biological Pathways Modulated by BI-8626 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8626 is a potent and specific small molecule inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing E3 ubiquitin protein ligase 1), also known as MULE (MCL1 ubiquitin ligase E3) or ARF-BP1.[1][2][3] Deregulation of HUWE1 activity is implicated in the pathogenesis of several diseases, including cancer. This technical guide provides an in-depth overview of the biological pathways modulated by BI-8626 treatment, with a focus on its mechanism of action in cancer and immunology. The information presented is intended to support further research and drug development efforts targeting the HUWE1 ubiquitin ligase.
Core Mechanism of Action
BI-8626 exerts its biological effects by directly inhibiting the E3 ubiquitin ligase activity of HUWE1.[1][2] This inhibition leads to the stabilization and accumulation of HUWE1 substrates, thereby altering downstream signaling pathways. Two key pathways have been identified as being significantly modulated by BI-8626 treatment: the MYC-MIZ1 signaling axis in cancer and the regulation of cholesterol efflux in T-cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of BI-8626 from in vitro and cell-based assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for HUWE1 Inhibition | 0.9 µM | In vitro auto-ubiquitination assay | [1][4][5] |
| IC50 for Ls174T Colony Formation | 0.7 µM | Colony formation assay | [4][5][6] |
| HECT-Domain E3 Ligase | BI-8626 IC50 | Reference |
| HUWE1 | 0.9 µM | [1][5] |
| HECW2 | >50 µM | [5][6] |
| NEDD4 | >50 µM | [5][6] |
| UBA1 | >50 µM | [5][6] |
| UbcH5b | >50 µM | [5][6] |
Signaling Pathways Modulated by BI-8626
The HUWE1-MYC-MIZ1 Pathway in Colorectal Cancer
In colorectal cancer cells where MYC is overexpressed, HUWE1-mediated ubiquitination and subsequent degradation of the transcriptional repressor MIZ1 is a critical step for MYC-driven gene activation and tumor cell proliferation.[1][2][7] BI-8626 treatment inhibits HUWE1, leading to the stabilization and accumulation of MIZ1.[1][2] MIZ1 then forms a repressive complex with MYC at the promoter of MYC target genes, leading to their transcriptional repression and a subsequent block in cell proliferation.[1][7][8]
Caption: The HUWE1-MYC-MIZ1 signaling pathway and the inhibitory effect of BI-8626.
Regulation of CD4+ T-Cell Activation via Cholesterol Efflux
BI-8626 has also been shown to modulate the activation of CD4+ T-cells. This occurs through the regulation of cholesterol metabolism.[9] HUWE1 can ubiquitinate and promote the degradation of the ATP-binding cassette transporter A1 (ABCA1), a key protein involved in cholesterol efflux.[3] By inhibiting HUWE1, BI-8626 treatment leads to increased levels of ABCA1, enhanced cholesterol efflux, and a subsequent reduction in intracellular cholesterol.[3] This decrease in intracellular cholesterol impairs the activation of key signaling molecules such as ZAP-70 and reduces the expression of activation markers like CD25, ultimately suppressing CD4+ T-cell proliferation.[3][9]
Caption: BI-8626 modulates CD4+ T-cell activation by regulating HUWE1-mediated cholesterol efflux.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of BI-8626.
In Vitro HUWE1 Auto-ubiquitination Assay
This assay is used to determine the direct inhibitory effect of BI-8626 on the enzymatic activity of HUWE1.
Workflow:
Caption: Workflow for the in vitro HUWE1 auto-ubiquitination assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT):
-
Recombinant HUWE1 HECT domain (e.g., 100-200 nM)
-
E1 activating enzyme (e.g., 50 nM)
-
E2 conjugating enzyme (UbcH5b) (e.g., 200 nM)
-
Ubiquitin (e.g., 10 µM)
-
BI-8626 at various concentrations (or DMSO as a vehicle control)
-
-
Initiation: Start the reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-ubiquitin antibody to detect the formation of polyubiquitin (B1169507) chains on HUWE1.
Cell-Based Western Blot for MIZ1 and MCL1 Stabilization
This protocol is used to assess the effect of BI-8626 on the protein levels of HUWE1 substrates in cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., Ls174T, U2OS, or HeLa) in appropriate growth medium.
-
Treat cells with varying concentrations of BI-8626 or DMSO for a specified duration (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against MIZ1, MCL1, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of BI-8626 on cell cycle progression.
Methodology:
-
Cell Treatment: Treat Ls174T cells with BI-8626 (e.g., 0-20 µM) for various time points (e.g., 24-96 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
BI-8626 is a valuable research tool for investigating the biological roles of the HUWE1 E3 ubiquitin ligase. Its ability to specifically inhibit HUWE1 has unveiled critical functions of this enzyme in regulating MYC-driven tumorigenesis and T-cell activation. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further exploring the therapeutic potential of targeting HUWE1 and the downstream pathways modulated by BI-8626.
References
- 1. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 1875036-75-1 | E3 Ubiquitin Ligase | MOLNOVA [molnova.com]
- 6. molnova.com [molnova.com]
- 7. Tipping the MYC–MIZ1 balance: targeting the HUWE1 ubiquitin ligase selectively blocks MYC-activated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of BI-8626, a HUWE1 Ubiquitin Ligase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-8626 is a potent and specific small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing E3 ubiquitin protein ligase 1), also known as MULE (Mcl-1 Ubiquitin Ligase E3) or ARF-BP1. HUWE1 is a critical regulator of various cellular processes, including cell proliferation, apoptosis, and DNA damage repair, primarily through the ubiquitination and subsequent degradation of key protein substrates. Dysregulation of HUWE1 activity has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target.
One of the key substrates of HUWE1 is the proto-oncoprotein MYC. HUWE1 can mediate the ubiquitination of MYC, influencing its stability and transcriptional activity. By inhibiting HUWE1, BI-8626 can modulate the levels and function of MYC, thereby impacting cancer cell growth and survival. Another important substrate of HUWE1 is the anti-apoptotic protein Mcl-1. HUWE1 targets Mcl-1 for proteasomal degradation, and inhibition of HUWE1 can lead to the stabilization of Mcl-1.
These application notes provide a comprehensive guide to utilizing BI-8626 in various in vitro assays to probe its effects on HUWE1 activity and downstream cellular pathways. The provided protocols and concentration guidelines are intended to serve as a starting point for experimental design, and optimization may be required for specific cell lines and experimental conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-8626 in various in vitro assays.
Table 1: In Vitro IC50 Values for BI-8626
| Target/Process | Assay Type | Cell Line/System | IC50 Value | Reference |
| HUWE1 Ubiquitin Ligase | In Vitro Ubiquitination Assay | Recombinant Protein | 0.9 µM | [1][2] |
| Colony Formation Suppression | Clonogenic Assay | Ls174T | 0.7 µM | [1] |
Table 2: Recommended Concentration Ranges for BI-8626 in Cell-Based Assays
| Assay Type | Cell Line | Concentration Range | Observation | Reference |
| Mcl-1 Degradation | U2OS | 0 - 50 µM | Inhibition of UV-induced Mcl-1 degradation. | [1] |
| Cell Cycle Analysis | Ls174T | 5 - 20 µM | G1 phase arrest. | [1] |
| MYC-dependent Transactivation | Colorectal Cancer Cells | Not specified, but effective | Inhibition of MYC target gene expression. | [1][3] |
| Cell Viability | Multiple Myeloma Cell Lines | ~15 µM (IC50) | Reduction in cell proliferation. |
Signaling Pathways and Experimental Workflows
HUWE1-MYC Signaling Pathway
HUWE1 plays a crucial role in regulating the stability and activity of the MYC oncoprotein. HUWE1 can ubiquitinate MYC, leading to its proteasomal degradation. Furthermore, HUWE1 targets MIZ1, a transcriptional co-factor of MYC, for degradation. Inhibition of HUWE1 by BI-8626 leads to the stabilization of MIZ1, which then forms a repressive complex with MYC, inhibiting the transcription of MYC target genes.
Caption: HUWE1-MYC signaling pathway and the inhibitory effect of BI-8626.
Experimental Workflow for In Vitro Ubiquitination Assay
This workflow outlines the key steps for assessing the inhibitory effect of BI-8626 on HUWE1-mediated ubiquitination of a substrate in vitro.
Caption: Workflow for an in vitro ubiquitination assay with BI-8626.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the effect of BI-8626 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BI-8626 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of BI-8626 in complete medium. Remove the old medium from the wells and add 100 µL of the BI-8626 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For MTS: Read the absorbance at 490 nm.
-
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value.
Optimal Concentration: A starting range of 0.1 µM to 50 µM is recommended for determining the IC50.
Western Blot Analysis for Mcl-1 or MYC Levels
This protocol is for assessing the effect of BI-8626 on the protein levels of HUWE1 substrates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BI-8626 stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Mcl-1, anti-MYC, anti-HUWE1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of BI-8626 (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL reagent and capture the image.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Optimal Concentration: A starting range of 1 µM to 20 µM is recommended.
In Vitro Ubiquitination Assay
This protocol is for directly assessing the inhibitory effect of BI-8626 on the E3 ligase activity of HUWE1.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human HUWE1 (catalytic domain or full-length)
-
Recombinant substrate protein (e.g., Mcl-1 or MYC)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
BI-8626 stock solution
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, HUWE1, substrate protein, and ubiquitin in the reaction buffer.
-
Inhibitor Addition: Add BI-8626 at various concentrations (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by western blotting, probing for the substrate protein. A high molecular weight smear or ladder of bands indicates ubiquitination.
Optimal Concentration: A concentration range around the IC50 of 0.9 µM should be tested to observe a dose-dependent inhibition.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for assessing the target engagement of BI-8626 with HUWE1 in a cellular context. Note: This is a general protocol and requires optimization for the specific cell line and antibody used.
Materials:
-
Cell line expressing endogenous HUWE1
-
Complete cell culture medium
-
BI-8626 stock solution
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., Triton X-100 based buffer with protease inhibitors)
-
Western blotting reagents as described above (Primary antibody: anti-HUWE1)
Procedure:
-
Cell Treatment: Treat cultured cells with BI-8626 at a desired concentration (e.g., 10-20 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Harvesting and Heating:
-
Harvest the cells and wash with PBS containing protease inhibitors.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C in 2-5°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration and analyze by western blotting for HUWE1.
-
-
Data Analysis: Quantify the HUWE1 band intensity at each temperature for both the BI-8626-treated and vehicle-treated samples. Plot the percentage of soluble HUWE1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of BI-8626 indicates target engagement.
Optimal Concentration: A starting concentration of 10-20 µM is recommended, but should be optimized based on the cellular potency of BI-8626 in other assays.
Conclusion
BI-8626 is a valuable tool for studying the biological roles of the HUWE1 ubiquitin ligase. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the in vitro effects of this inhibitor. As with any small molecule inhibitor, careful dose-response studies and appropriate controls are essential for obtaining robust and reproducible results.
References
- 1. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay Using BI-8626
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term survival and proliferative capacity of single cells following treatment with cytotoxic agents. This application note provides a detailed protocol for performing a colony formation assay using BI-8626, a specific small molecule inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1.[1] Deregulation of HUWE1 has been implicated in various cancers, often through its role in modulating the stability of key oncoproteins such as MYC and MIZ1.[2][3][4][5] By inhibiting HUWE1, BI-8626 can suppress the growth of cancer cells, making the colony formation assay an essential tool to quantify its cytostatic and cytotoxic effects.
Mechanism of Action: The HUWE1-MYC-MIZ1 Axis
HUWE1 is an E3 ubiquitin ligase that plays a complex and often context-dependent role in tumorigenesis.[5] One of its key functions is the regulation of the MYC-MIZ1 transcriptional complex. In normal and cancerous cells, a delicate balance exists between the activating MYC:MAX and the repressive MYC:MIZ1 complexes on target gene promoters. HUWE1-mediated ubiquitination and subsequent degradation of MIZ1 shifts this balance towards MYC-driven transcription of genes involved in proliferation.[2][3]
BI-8626, by inhibiting HUWE1, leads to the stabilization and accumulation of MIZ1. This increased MIZ1 level favors the formation of repressive MYC:MIZ1 complexes, leading to the downregulation of MYC target genes and subsequent inhibition of cell proliferation and colony formation.[1][2]
Recommended Cell Lines
The selection of an appropriate cell line is critical for a successful experiment. Based on the mechanism of action of BI-8626, cell lines with known HUWE1 dysregulation or dependency on MYC signaling are highly recommended.
| Cell Line | Cancer Type | Rationale for Use with BI-8626 |
| LS174T | Colorectal Cancer | Demonstrated sensitivity to BI-8626 with an IC50 of 0.7 µM for colony formation suppression.[1] |
| A549 | Non-Small Cell Lung Cancer | HUWE1 is often overexpressed and its inactivation inhibits colony formation.[6] |
| PC3, DU145 | Prostate Cancer | HUWE1 overexpression has been shown to suppress tumor growth, suggesting a role for HUWE1 in this cancer type.[7] |
| JJN3, MM.1S | Multiple Myeloma | HUWE1 is highly expressed and its inhibition leads to growth arrest.[8][9] |
Experimental Protocol
This protocol is optimized for a 6-well plate format, which is standard for colony formation assays.[10] Adjustments may be necessary for other formats.
Materials
-
BI-8626 (Stock solution prepared in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)[11]
-
10% Acetic Acid (for quantification)
Procedure
1. Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into 6-well plates at a predetermined optimal density. This density should allow for the formation of distinct colonies without confluence in the control wells. A typical starting range is 200-1000 cells per well.
-
Include triplicate wells for each condition (vehicle control and each BI-8626 concentration).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. BI-8626 Treatment:
-
Prepare serial dilutions of BI-8626 in complete culture medium. A suggested concentration range to start with is 0.1 µM to 10 µM, including the known IC50 of 0.7 µM for LS174T cells.[1]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the BI-8626 dilutions.
-
Carefully remove the medium from the wells and replace it with the medium containing the appropriate concentration of BI-8626 or vehicle control.
-
Return the plates to the incubator.
3. Incubation:
-
Incubate the plates for 7-14 days, depending on the doubling time of the cell line.
-
Monitor the plates every 2-3 days to observe colony formation. The experiment should be terminated when colonies in the control wells are visible to the naked eye (typically >50 cells per colony).
-
If the treatment is not intended to be continuous, the drug-containing medium can be replaced with fresh, drug-free medium after a specific exposure time (e.g., 24 or 48 hours).
4. Fixing and Staining:
-
Gently aspirate the medium from each well.
-
Wash the wells once with PBS.
-
Fix the colonies by adding 1-2 mL of a suitable fixative (e.g., 100% methanol (B129727) or 4% paraformaldehyde) to each well and incubating for 10-20 minutes at room temperature.[11]
-
Aspirate the fixative.
-
Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-40 minutes at room temperature.[11]
-
Gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
5. Quantification:
-
Once dry, the plates can be scanned or photographed for a visual record.
-
Colonies (defined as a cluster of ≥50 cells) can be counted manually or using automated colony counting software.[10]
-
For a more quantitative measure, the crystal violet stain can be solubilized. Add 1 mL of 10% acetic acid to each well and incubate on a shaker for 15-30 minutes.[11]
-
Transfer 100-200 µL of the solubilized stain from each well to a 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.
Data Presentation and Analysis
All quantitative data should be summarized for clear comparison. The following metrics are commonly used to analyze the results of a colony formation assay:
-
Plating Efficiency (PE): The percentage of seeded cells that form colonies in the control group.
-
PE (%) = (Number of colonies in control / Number of cells seeded in control) x 100
-
-
Surviving Fraction (SF): The fraction of cells that survive and form colonies after treatment with BI-8626, normalized to the plating efficiency.
-
SF = (Number of colonies in treated well) / (Number of cells seeded x (PE / 100))
-
Table 1: Example of Colony Count Data
| Treatment | BI-8626 (µM) | Replicate 1 (Colonies) | Replicate 2 (Colonies) | Replicate 3 (Colonies) | Average Colonies |
| Vehicle | 0 (DMSO) | 152 | 148 | 155 | 151.7 |
| BI-8626 | 0.1 | 135 | 140 | 132 | 135.7 |
| BI-8626 | 0.5 | 88 | 95 | 91 | 91.3 |
| BI-8626 | 1.0 | 45 | 52 | 48 | 48.3 |
| BI-8626 | 5.0 | 12 | 8 | 15 | 11.7 |
| BI-8626 | 10.0 | 2 | 0 | 4 | 2.0 |
Table 2: Calculated Plating Efficiency and Surviving Fraction (Assuming 500 cells seeded per well)
| BI-8626 (µM) | Average Colonies | Plating Efficiency (%) | Surviving Fraction |
| 0 | 151.7 | 30.34 | 1.00 |
| 0.1 | 135.7 | - | 0.90 |
| 0.5 | 91.3 | - | 0.60 |
| 1.0 | 48.3 | - | 0.32 |
| 5.0 | 11.7 | - | 0.08 |
| 10.0 | 2.0 | - | 0.01 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or very few colonies in control wells | - Seeding density is too low. - Cells are not viable. - Suboptimal culture conditions. | - Optimize seeding density. - Check cell viability before seeding. - Ensure proper incubator conditions and fresh medium. |
| Confluent monolayer in control wells | Seeding density is too high. | Reduce the number of cells seeded per well. |
| High variability between replicates | - Uneven cell seeding. - Inconsistent treatment application. | - Ensure a single-cell suspension before seeding. - Mix cell suspension thoroughly. - Be precise with drug dilutions and additions. |
| Colonies detach during staining | - Harsh washing steps. - Over-trypsinization during initial seeding. | - Be gentle when adding and removing liquids. - Immerse plates in a container of water for washing. - Optimize trypsinization time. |
Conclusion
The colony formation assay is a robust method to evaluate the long-term effects of the HUWE1 inhibitor BI-8626 on the proliferative capacity of cancer cells. By following this detailed protocol, researchers can obtain reliable and quantifiable data to assess the efficacy of BI-8626 and further elucidate its mechanism of action in relevant cancer models.
References
- 1. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Tipping the MYC–MIZ1 balance: targeting the HUWE1 ubiquitin ligase selectively blocks MYC-activated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HUWE1 upregulation has tumor suppressive effect in human prostate cancer cell lines through c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 11. Colony Formation [protocols.io]
Application Notes and Protocols: Detecting the Effects of BI-8626 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blotting to analyze the cellular effects of BI-8626, a specific inhibitor of the HECT E3 ubiquitin ligase HUWE1. By inhibiting HUWE1, BI-8626 modulates the stability of key regulatory proteins, impacting pathways involved in cancer cell proliferation and immune signaling. These application notes will guide researchers in designing and executing experiments to probe the downstream consequences of BI-8626 treatment.
Introduction
BI-8626 is a potent and specific small molecule inhibitor of HUWE1 (also known as MULE or ARF-BP1) with an IC₅₀ of approximately 0.9 µM.[1] HUWE1 is a critical E3 ubiquitin ligase that targets numerous substrates for proteasomal degradation, playing a pivotal role in cellular processes such as apoptosis, cell cycle progression, and DNA damage repair. Key substrates of HUWE1 relevant to cancer biology and immunology include the MYC-interacting protein MIZ1 and the anti-apoptotic protein MCL1.[1][2] Furthermore, HUWE1 has been implicated in the regulation of T-cell activation through its influence on cholesterol metabolism and the phosphorylation of ZAP-70.
By inhibiting HUWE1, BI-8626 prevents the ubiquitination and subsequent degradation of its substrates. This leads to the stabilization and accumulation of proteins like MIZ1 and MCL1. The stabilization of MIZ1, a transcriptional repressor, leads to the suppression of MYC-activated gene expression, thereby inhibiting the growth of cancer cells dependent on MYC.[2][3] The stabilization of MCL1 can have context-dependent effects on apoptosis. In the context of T-cell signaling, inhibition of HUWE1 has been shown to decrease the phosphorylation of ZAP-70, a key kinase in the T-cell receptor (TCR) signaling pathway.
This protocol details the use of Western blotting to detect these specific molecular sequelae of BI-8626 treatment, providing a robust method to assess its on-target effects in a cellular context.
Signaling Pathway Modulated by BI-8626
Caption: Signaling pathway affected by BI-8626.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in protein levels following treatment with BI-8626, based on published literature. Researchers should aim to reproduce these effects to confirm the activity of the compound in their experimental system.
Table 1: Effect of BI-8626 on HUWE1 Substrate Protein Levels
| Target Protein | Cell Line | BI-8626 Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| MIZ1 | Ls174T | 10 | 24 | ~2-fold increase in protein level | [1] |
| MCL1 | U2OS | 10 | 6 (post-UV) | Retarded degradation, increased half-life | [1] |
| TopBP1 | Ls174T | 10 | 24 | Increased protein level | [1] |
Table 2: Effect of BI-8626 on T-Cell Signaling Components
| Target Protein | Cell Type | BI-8626 Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| Phospho-ZAP-70 (Tyr319) | CD4+ T-cells | Not specified | Not specified | Decreased phosphorylation | [4] |
| CD25 | CD4+ T-cells | Not specified | Not specified | Decreased expression | [4] |
Experimental Workflow
Caption: Western blot workflow for BI-8626 analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents
-
Cell Lines: Ls174T (colorectal cancer), U2OS (osteosarcoma), Jurkat (T-lymphocyte), or other relevant cell lines.
-
BI-8626: Dissolved in DMSO to a stock concentration of 10 mM.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification Assay: BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X): Containing SDS and β-mercaptoethanol.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels of appropriate percentage.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Use BSA for detecting phosphorylated proteins.
-
Primary Antibodies:
-
Rabbit anti-HUWE1
-
Rabbit anti-MIZ1
-
Rabbit anti-MCL1
-
Rabbit anti-Phospho-ZAP-70 (Tyr319)
-
Rabbit anti-ZAP-70 (Total)
-
Mouse anti-β-Actin or anti-GAPDH (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced Chemiluminescence (ECL) reagents.
-
Imaging System: Chemiluminescence imager or X-ray film.
2. Cell Culture and Treatment
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of BI-8626 (e.g., 0, 1, 5, 10 µM) for the specified duration (e.g., 6, 12, 24 hours). A DMSO-only control should be included.
3. Lysate Preparation
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Following transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Recommended starting dilutions: 1:1000 for target proteins, 1:5000 for loading controls).
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band.
Troubleshooting
-
No or weak signal: Increase protein load, primary antibody concentration, or incubation time. Check transfer efficiency with Ponceau S staining.
-
High background: Increase washing times, decrease antibody concentrations, or ensure the blocking buffer is fresh.
-
Non-specific bands: Optimize antibody dilution, use a different blocking agent, or try a different primary antibody.
-
Inconsistent loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Always normalize to a loading control.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular effects of BI-8626 and gain valuable insights into its mechanism of action.
References
- 1. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. embopress.org [embopress.org]
- 4. The catalytic activity of the kinase ZAP-70 mediates basal signaling and negative feedback of the T cell receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing BI8626 in Ubiquitination Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI8626 is a potent and specific small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing E3 ubiquitin protein ligase 1), also known as MULE or ARF-BP1.[1][2][3] With an in vitro IC50 of 0.9 µM for HUWE1, this compound demonstrates high selectivity, showing minimal inhibition against other HECT-domain ubiquitin ligases.[1] HUWE1 is a critical regulator of various cellular processes, including cell proliferation, apoptosis, and DNA damage repair, through the ubiquitination of a wide range of substrates, including the oncoprotein MYC and the anti-apoptotic protein MCL-1.[4][5][6] Dysregulation of HUWE1 activity is implicated in the pathogenesis of several cancers, making it an attractive therapeutic target.[4][5]
These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate HUWE1-mediated ubiquitination events in both in vitro and cellular contexts. The provided methodologies and data will enable researchers to effectively employ this inhibitor to dissect the role of HUWE1 in various biological pathways and to assess the efficacy of targeting this E3 ligase in drug discovery efforts.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target E3 Ligase | IC50 (µM) | Notes |
| HUWE1 | 0.9 | High-throughput screening measuring auto-ubiquitination of the HUWE1 HECT domain.[7] |
| HECW2 | >50 | Demonstrates high selectivity for HUWE1. |
| NEDD4 | >50 | Demonstrates high selectivity for HUWE1. |
| UBA1 | >50 | No significant inhibition of the E1 activating enzyme. |
| UbcH5b | >50 | No significant inhibition of the E2 conjugating enzyme. |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Effect |
| Ls174T | Colony Formation | 0.7 | Suppression of colorectal cancer cell growth.[3] |
| Ls174T | Cell Cycle Analysis | 5-20 | Retarded passage through all phases of the cell cycle, with the strongest effect in G1.[3] |
| U2OS | MCL-1 Degradation | 20-50 | Retarded degradation of MCL-1 in response to UV irradiation.[3] |
| Multiple Myeloma (MM) Cell Lines | Cell Viability | Not specified | Reduced viability of a panel of MM cell lines.[4] |
| MM Cell Lines | Cell Cycle Analysis | IC50 dose | Accumulation of cells in S and G2/M phases with a decrease in G1.[4] |
Signaling Pathways
The E3 ubiquitin ligase HUWE1 plays a pivotal role in regulating the stability and activity of key cellular proteins involved in cancer, such as MYC and MCL-1. This compound, as a specific inhibitor of HUWE1, can be utilized to modulate these pathways.
HUWE1-Mediated Regulation of MYC
HUWE1-mediated ubiquitination of the oncoprotein MYC is context-dependent. It can catalyze both K48-linked polyubiquitination, which targets MYC for proteasomal degradation, and K63-linked polyubiquitination, which can lead to MYC activation.[4] In certain cancer types, such as multiple myeloma, inhibition of HUWE1 by this compound leads to a decrease in K63-linked ubiquitination and an increase in K48-linked ubiquitination of MYC, ultimately resulting in decreased MYC protein levels.[4] Furthermore, HUWE1 inhibition stabilizes the MYC-associated protein MIZ1, which enhances the formation of repressive MYC/MIZ1 complexes on target gene promoters, leading to the inhibition of MYC-dependent transactivation.[8]
Caption: HUWE1-MYC signaling pathway and the effect of this compound.
HUWE1-Mediated Regulation of MCL-1
The anti-apoptotic protein MCL-1 is a well-established substrate of HUWE1. HUWE1 mediates the K48-linked polyubiquitination of MCL-1, targeting it for proteasomal degradation. This process is crucial for the regulation of apoptosis. Inhibition of HUWE1 with this compound can retard the degradation of MCL-1, leading to its accumulation.[3] This can have significant implications for cell survival and response to pro-apoptotic stimuli.
Caption: HUWE1-MCL-1 signaling pathway and the effect of this compound.
Experimental Protocols
Protocol 1: In Vitro HUWE1 Auto-Ubiquitination Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the auto-ubiquitination activity of the HUWE1 HECT domain.
Materials:
-
Recombinant human HUWE1 (HECT domain)
-
Recombinant human E1 activating enzyme (e.g., UBA1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Human ubiquitin
-
This compound
-
ATP
-
10x Ubiquitination Reaction Buffer (500 mM HEPES pH 7.5, 200 mM NaCl, 100 mM MgCl2, 10 mM DTT)
-
4x SDS-PAGE Sample Buffer
-
Anti-ubiquitin antibody
-
Anti-HUWE1 antibody
-
DMSO (vehicle control)
Procedure:
-
Prepare a reaction master mix containing E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), and ubiquitin (e.g., 10 µM) in 1x ubiquitination reaction buffer.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should not exceed 1%.
-
In separate microcentrifuge tubes, add the desired concentration of this compound or DMSO vehicle control.
-
Add the recombinant HUWE1 HECT domain (e.g., 200 nM) to each tube.
-
Pre-incubate the HUWE1 and this compound/DMSO for 15 minutes at 30°C.
-
Initiate the ubiquitination reaction by adding the reaction master mix and ATP (e.g., 2 mM final concentration) to each tube. The final reaction volume is typically 20-30 µL.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the formation of polyubiquitin (B1169507) chains on HUWE1. An anti-HUWE1 antibody can be used to confirm equal loading.
Caption: In Vitro HUWE1 Auto-Ubiquitination Assay Workflow.
Protocol 2: Cell-Based Ubiquitination Assay using Immunoprecipitation and Western Blotting
This protocol allows for the analysis of the ubiquitination status of a specific HUWE1 substrate (e.g., MYC or MCL-1) in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., Ls174T, U2OS, or a multiple myeloma cell line)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., PMSF, NEM)
-
Primary antibody against the protein of interest (e.g., anti-MYC or anti-MCL-1)
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-ubiquitin antibody
-
DMSO (vehicle control)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or DMSO for the appropriate time (e.g., 4-24 hours).
-
In the last 4-6 hours of this compound treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Pre-clear the lysates by incubating with Protein A/G beads for 30 minutes at 4°C.
-
Incubate an equal amount of protein lysate (e.g., 500-1000 µg) with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads extensively with Lysis Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 2x SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting. Probe one membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the protein of interest. Probe another membrane with the antibody against the protein of interest to confirm successful immunoprecipitation.
Caption: Cell-Based Ubiquitination Assay Workflow.
Conclusion
This compound is a valuable research tool for investigating the biological functions of the HUWE1 E3 ubiquitin ligase. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of ubiquitination signaling pathways. By employing these methods, scientists can further elucidate the role of HUWE1 in health and disease, and potentially accelerate the development of novel therapeutics targeting this key enzyme.
References
- 1. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]
- 6. HUWE1 employs a giant substrate-binding ring to feed and regulate its HECT E3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI8626 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BI8626, a potent and specific small molecule inhibitor of the HECT E3 ubiquitin ligase HUWE1, for the treatment of various cancer cell lines. The following sections detail the effects of this compound on cancer cell proliferation, cell cycle progression, and protein stability, along with detailed protocols for key experimental assays.
This compound: Mechanism of Action
This compound exerts its anti-cancer effects by specifically inhibiting the E3 ubiquitin ligase HUWE1 (also known as MULE or ARF-BP1).[1][2] HUWE1 plays a critical role in protein homeostasis by targeting numerous substrate proteins for proteasomal degradation. Key oncogenic proteins regulated by HUWE1 include MYC and the anti-apoptotic protein MCL1.[3] By inhibiting HUWE1, this compound prevents the ubiquitination and subsequent degradation of these proteins, leading to their accumulation. In the context of MYC-driven cancers, the inhibition of HUWE1 paradoxically leads to a suppression of MYC-dependent transactivation, ultimately inhibiting cancer cell growth.[1] In other contexts, this compound has been shown to retard the degradation of MCL1.[1][2]
Quantitative Data Summary
The following table summarizes the observed effects of this compound treatment on various cancer cell lines at different concentrations and durations.
| Cell Line | Cancer Type | Concentration(s) | Treatment Duration(s) | Observed Effects | Reference(s) |
| Ls174T | Colon Carcinoma | 0.7 µM (IC50 for colony formation), 5-20 µM | 1-4 days | Suppression of colony formation, retardation of cell cycle progression (strongest in G1). | [1][2] |
| U2OS | Osteosarcoma | 20-50 µM | 0-6 hours | Retarded degradation of MCL1 in response to UV irradiation. | [1][2] |
| HeLa | Cervical Cancer | Not specified | Not specified | Abolished ubiquitination of ectopically expressed MCL1. | [1][2] |
| Multiple Myeloma (MM) cell lines (e.g., JJN3) | Multiple Myeloma | ~14-15 µM | 24 hours, 96 hours | Inhibition of cell proliferation, accumulation of cells in S and G2/M phases. | [4] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits HUWE1, affecting MYC and MCL1 stability.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for studying the effects of this compound on cancer cell lines.
Caption: General workflow for this compound treatment and analysis.
Experimental Protocols
Cell Culture
Materials:
-
Appropriate cancer cell line (e.g., Ls174T, U2OS, JJN3)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the recommended complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. a. Aspirate the medium and wash the cells once with sterile PBS. b. Add Trypsin-EDTA and incubate for a few minutes until cells detach. c. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
This compound Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is typically ≤ 0.1%.
Colony Formation Assay
Materials:
-
6-well plates
-
Treated cells
-
Complete growth medium
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).
-
After the treatment period, remove the medium containing this compound and replace it with fresh complete growth medium.
-
Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
Once colonies are visible, aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of cold methanol to each well and incubating for 10-15 minutes at room temperature.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or DMSO for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Materials:
-
Treated cells
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-MCL1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells and treat with this compound or DMSO for the specified time.
-
Lyse the cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: BI8626 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI8626 is a potent and specific small molecule inhibitor of the E3 ubiquitin ligase HUWE1 (HECT, UBA, and WWE domain containing 1), also known as MULE or ARF-BP1, with an in vitro IC50 of 0.9 μM.[1][2] HUWE1 is a critical regulator of various cellular processes, including cell proliferation, apoptosis, and DNA damage repair, through the ubiquitination and subsequent degradation of key protein substrates.[3][4] Dysregulation of HUWE1 has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target.[3][4] One of the key substrates of HUWE1 is the MYC-associated protein MIZ1. By inhibiting HUWE1, this compound prevents the degradation of MIZ1, leading to the stabilization and accumulation of repressive MYC/MIZ1 complexes on the promoters of MYC target genes, thereby inhibiting their transcription. This mechanism provides a novel strategy for targeting MYC-driven cancers, such as colorectal cancer and multiple myeloma.[1]
These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft mouse models, summarizing available data and detailing relevant experimental protocols.
Data Presentation
While this compound has shown efficacy in in-vitro studies, its application in in-vivo xenograft models has been limited due to unfavorable pharmacokinetic properties, leading to rapid clearance after injection.[2][5] Therefore, direct quantitative data on tumor growth inhibition by this compound in animal models is scarce. Most in-vivo studies investigating the role of HUWE1 in cancer progression have utilized genetic knockdown approaches (e.g., shRNA) as a surrogate for pharmacological inhibition.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Ls174T | Colon Carcinoma | Colony Formation | 0.7 μM | [6] |
| Multiple Myeloma (Panel) | Multiple Myeloma | Cell Viability | Varies (μM range) | [5] |
Table 2: In Vivo Xenograft Studies with HUWE1 Knockdown (as a proxy for this compound effect)
| Cell Line | Cancer Type | Xenograft Model | Key Findings | Reference |
| JJN3 | Multiple Myeloma | Intravenous (NSG mice) | Doxycycline-induced HUWE1 knockdown significantly abrogated tumor growth. | [5] |
| A549 | Non-small cell lung cancer | Subcutaneous | Inactivation of HUWE1 inhibited tumorigenicity. | [4] |
| Thyroid Cancer Cell Lines | Thyroid Cancer | Subcutaneous | Overexpression of HUWE1 significantly inhibited tumor growth. | [3] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the E3 ubiquitin ligase HUWE1, which plays a crucial role in the regulation of MYC-mediated transcription.
References
- 1. HUWE1 Ubiquitylates and Degrades the RAC Activator TIAM1 Promoting Cell-Cell Adhesion Disassembly, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumour suppressive function of HUWE1 in thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Techniques for Assessing BI-8626 On-Target Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8626 is a specific small-molecule inhibitor of the HECT, UBA, and WWE domain-containing E3 ubiquitin-protein ligase 1 (HUWE1).[1][2][3] HUWE1 is a critical regulator of various cellular processes, including cell cycle progression, apoptosis, and DNA damage repair, through the ubiquitination and subsequent proteasomal degradation of its substrate proteins. Key substrates of HUWE1 include the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and the transcriptional regulator Miz1 (Myc-interacting zinc finger protein 1).[1][2][3][4] Inhibition of HUWE1's E3 ligase activity by BI-8626 is expected to stabilize its substrates, thereby impacting downstream signaling pathways.
These application notes provide detailed protocols for assessing the on-target activity of BI-8626 in a cellular context. The described techniques are designed to confirm direct engagement of BI-8626 with HUWE1 and to quantify the downstream functional consequences of this interaction. The methodologies include direct target engagement assays, such as the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assay, as well as downstream assessment of substrate stabilization by Western Blot.
Data Presentation
Table 1: In Vitro and Cellular Activity of BI-8626
| Parameter | Value | Cell Line/System | Reference |
| HUWE1 IC50 | 0.9 µM | In vitro auto-ubiquitination assay | [1][5][2] |
| Cellular IC50 | 0.7 µM | Ls174T colony formation | [1][3] |
Table 2: Example Cellular Thermal Shift Assay (CETSA) Data for BI-8626
| Temperature (°C) | Normalized Soluble HUWE1 (Vehicle) | Normalized Soluble HUWE1 (10 µM BI-8626) |
| 45 | 1.00 | 1.00 |
| 50 | 0.95 | 1.00 |
| 55 | 0.75 | 0.98 |
| 60 | 0.50 | 0.85 |
| 65 | 0.20 | 0.60 |
| 70 | 0.05 | 0.30 |
| Apparent Tm | ~59°C | ~66°C |
| ΔTm | - | ~7°C |
Note: The data presented in this table is representative and intended for illustrative purposes.
Table 3: Example NanoBRET Target Engagement Data for BI-8626
| BI-8626 Concentration (µM) | NanoBRET Ratio (mBU) | % Tracer Displacement |
| 0 | 500 | 0 |
| 0.01 | 450 | 10 |
| 0.1 | 300 | 40 |
| 1 | 150 | 70 |
| 10 | 50 | 90 |
| 100 | 25 | 95 |
| Apparent IC50 | ~0.2 µM | - |
Note: The data presented in this table is representative and intended for illustrative purposes.
Mandatory Visualizations
Caption: HUWE1 Signaling Pathway and the Mechanism of Action of BI-8626.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental Workflow for the NanoBRET Target Engagement Assay.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for BI-8626 Target Engagement
This protocol describes how to perform a CETSA experiment to confirm the direct binding of BI-8626 to HUWE1 in intact cells. The principle of CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[6][7][8][9]
Materials:
-
Cell line expressing endogenous HUWE1 (e.g., U2OS, Ls174T)
-
Complete cell culture medium
-
BI-8626 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-HUWE1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture dish and grow to 70-80% confluency.
-
Treat cells with the desired concentration of BI-8626 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 45°C to 70°C in 3-5°C increments) for 3 minutes. Include an unheated control (room temperature).
-
-
Cell Lysis and Protein Extraction:
-
Immediately after the heat challenge, lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody against HUWE1.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for HUWE1 at each temperature for both the BI-8626-treated and vehicle-treated samples.
-
Normalize the band intensities to the unheated control for each treatment group.
-
Plot the normalized soluble HUWE1 protein levels against the temperature to generate melting curves.
-
Determine the apparent melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm) induced by BI-8626.
-
Protocol 2: NanoBRET™ Target Engagement Assay for BI-8626
This protocol outlines the steps to quantify the apparent affinity of BI-8626 for HUWE1 in live cells using the NanoBRET™ Target Engagement Assay. This assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competitive inhibitor.[10][11][12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-HUWE1 fusion vector (requires custom cloning)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
Complete cell culture medium
-
BI-8626 stock solution (in DMSO)
-
NanoBRET® Tracer specific for HUWE1 (may require custom development)
-
NanoBRET® Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the NanoLuc®-HUWE1 fusion vector and a carrier DNA according to the transfection reagent protocol.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.
-
Seed the cells into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of BI-8626 in Opti-MEM®.
-
Add the NanoBRET® Tracer to the cells at a final concentration near its EC50 value for binding to NanoLuc®-HUWE1.
-
Immediately add the BI-8626 serial dilutions to the wells. Include a "no inhibitor" control.
-
-
Incubation and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET® Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to each well.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to the "no inhibitor" control.
-
Plot the normalized NanoBRET ratio against the logarithm of the BI-8626 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the apparent intracellular affinity of BI-8626 for HUWE1.
-
Protocol 3: Western Blot Analysis of HUWE1 Substrate Stabilization
This protocol describes the use of Western blotting to assess the on-target activity of BI-8626 by measuring the stabilization of its known substrates, MCL1 and MIZ1. Inhibition of HUWE1 by BI-8626 should prevent the degradation of these proteins, leading to their accumulation.[1][3]
Materials:
-
Cell line (e.g., U2OS, Ls174T)
-
Complete cell culture medium
-
BI-8626 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-MCL1, anti-MIZ1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with a dose-response of BI-8626 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them directly in the culture dish with lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membranes with primary antibodies against MCL1, MIZ1, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities for MCL1, MIZ1, and the loading control.
-
Normalize the MCL1 and MIZ1 band intensities to the loading control.
-
Plot the normalized protein levels against the BI-8626 concentration or time to visualize the dose- and time-dependent stabilization of the substrates.
-
References
- 1. Anti-HUWE1 Antibodies | Invitrogen [thermofisher.com]
- 2. NanoBRET® Nano-Glo® Detection Systems [promega.sg]
- 3. biorxiv.org [biorxiv.org]
- 4. Anti-HUWE1 Human Protein Atlas Antibody [atlasantibodies.com]
- 5. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® BiBRET PPI Starter System [promega.com]
- 10. WEE1-NanoLuc® Fusion Vector [promega.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. [PDF] A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: BI 8626 in Combination with Other Cancer Therapies
For Research, Scientific, and Drug Development Professionals
Introduction
BI 8626 is a specific small molecule inhibitor of the HECT domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE (MCL1 ubiquitin ligase E3).[1][2] HUWE1 is a critical regulator of cellular homeostasis, targeting a wide range of protein substrates for ubiquitination and subsequent proteasomal degradation. Dysregulation of HUWE1 has been implicated in the pathogenesis of various cancers.[2][3]
BI 8626 exerts its anti-cancer effects by inhibiting the catalytic activity of HUWE1, leading to the stabilization of key tumor-suppressive substrates and the destabilization of oncogenic proteins. Notably, HUWE1 has been shown to regulate the stability of the proto-oncogene MYC and the anti-apoptotic protein MCL1, both of which are pivotal drivers of tumorigenesis and therapeutic resistance.[3][4][5] Preclinical studies have demonstrated that BI 8626 can suppress the growth of colorectal cancer cells.[1][6]
Given its mechanism of action, BI 8626 presents a compelling candidate for combination therapies. By targeting HUWE1, BI 8626 can potentially synergize with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance. This document provides an overview of the preclinical data for BI 8626 and outlines detailed protocols for investigating its use in combination with other cancer therapies in a research setting.
Quantitative Data Summary
The following table summarizes the available quantitative data for BI 8626 from preclinical studies.
| Parameter | Value | Cell Line | Reference |
| IC50 (HUWE1 inhibition) | 0.9 µM | In vitro assay | [1][6] |
| IC50 (Colony Formation) | 0.7 µM | Ls174T (Colorectal Cancer) | [1][6] |
Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of HUWE1 in regulating MYC and MCL1 stability and the point of intervention for BI 8626.
Caption: HUWE1-mediated ubiquitination of MYC, MIZ1, and MCL1, and inhibition by BI 8626.
Proposed Combination Therapies and Experimental Protocols
Based on the mechanism of action of BI 8626, the following combination strategies are proposed for preclinical investigation.
Combination with BCL-2 Inhibitors
Rationale: HUWE1 inhibition leads to the stabilization of MCL1, an anti-apoptotic member of the BCL-2 family. While this may seem counterintuitive for cancer therapy, targeting a single anti-apoptotic protein can lead to compensatory upregulation of other BCL-2 family members, a common mechanism of resistance.[7] Combining an MCL1 stabilizer (indirectly via HUWE1 inhibition) with a direct inhibitor of another key anti-apoptotic protein like BCL-2 (e.g., Venetoclax) could create a synthetic lethal interaction in cancer cells dependent on both for survival.[7][8]
Experimental Protocol: In Vitro Synergy Assessment
Objective: To determine if BI 8626 and a BCL-2 inhibitor (e.g., Venetoclax) exhibit synergistic, additive, or antagonistic effects on the viability of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., Ls174T, HCT116)
-
BI 8626 (prepared in DMSO)
-
Venetoclax (prepared in DMSO)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
-
CompuSyn software or similar for synergy analysis
Methodology:
-
Cell Seeding: Seed colorectal cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of BI 8626 and Venetoclax in cell culture medium.
-
Treatment: Treat cells with BI 8626 alone, Venetoclax alone, or in combination at various concentration ratios. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Measure cell viability using a luminescent-based assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Caption: Workflow for assessing in vitro synergy of combination therapies.
Combination with MEK Inhibitors in KRAS-mutant Cancers
Rationale: MYC is a downstream effector of the RAS-RAF-MEK-ERK signaling pathway, which is frequently activated in cancers with KRAS mutations. While MEK inhibitors can block this pathway, resistance often develops through various mechanisms, including the reactivation of MYC. By inhibiting HUWE1, BI 8626 can destabilize MYC, potentially preventing this resistance mechanism and synergizing with MEK inhibitors to induce a more durable anti-tumor response.
Experimental Protocol: In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of BI 8626 in combination with a MEK inhibitor (e.g., Trametinib) in a colorectal cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
KRAS-mutant colorectal cancer cell line (e.g., HCT116)
-
BI 8626 formulated for in vivo administration
-
Trametinib formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Methodology:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 HCT116 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: BI 8626 alone
-
Group 3: Trametinib alone
-
Group 4: BI 8626 + Trametinib
-
-
Treatment Administration: Administer the respective treatments to each group according to a predetermined schedule (e.g., daily or every other day) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.
-
Conclusion
BI 8626, as a specific inhibitor of the HUWE1 ubiquitin ligase, represents a novel therapeutic strategy for cancers driven by the dysregulation of HUWE1 substrates like MYC and MCL1. The preclinical data, although limited, suggests its potential as an anti-cancer agent. The true therapeutic value of BI 8626 may lie in its use in combination with other targeted therapies. The proposed experimental protocols provide a framework for the rational investigation of BI 8626 in combination with BCL-2 inhibitors and MEK inhibitors. Further preclinical studies are warranted to validate these combination strategies and to identify patient populations that are most likely to benefit from such therapeutic approaches. These investigations will be crucial in guiding the future clinical development of BI 8626.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ubiquitination by HUWE1 in tumorigenesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 [thno.org]
- 4. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]
- 5. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Developing a Research Plan Using BI-8626
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8626 is a potent and specific small molecule inhibitor of the E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing E3 ubiquitin protein ligase 1), also known as MULE or ARF-BP1.[1][2][3][4] HUWE1 plays a critical role in various cellular processes, including cell cycle progression, apoptosis, and DNA damage response, primarily through the ubiquitination and subsequent proteasomal degradation of its substrates.[5] Key substrates of HUWE1 include the MYC-associated protein MIZ1 and the anti-apoptotic protein MCL-1.[6] By inhibiting HUWE1, BI-8626 stabilizes these substrates, leading to the suppression of MYC-dependent transcription and the induction of apoptosis.[7] These characteristics make BI-8626 a valuable tool for investigating the therapeutic potential of HUWE1 inhibition, particularly in cancers driven by deregulated MYC expression, such as colorectal cancer.[1] Additionally, BI-8626 has been shown to impact cholesterol metabolism and T-cell activation, suggesting broader applications in immunology and metabolic disease research.[1][8]
These application notes provide a comprehensive guide for researchers planning to utilize BI-8626 in their studies. Detailed protocols for key in vitro and in vivo experiments are provided, along with structured tables for presenting quantitative data and diagrams to visualize signaling pathways and experimental workflows.
Data Presentation
In Vitro Efficacy of BI-8626
| Parameter | Cell Line | Value | Reference |
| HUWE1 IC50 | - | 0.9 µM | [2][3][4] |
| Colony Formation IC50 | Ls174T | 0.7 µM |
Effect of BI-8626 on Cell Cycle Distribution in Ls174T Cells
Data to be generated using the protocol outlined below.
| BI-8626 Conc. (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 |
Effect of BI-8626 on HUWE1 Substrate Protein Levels
Data to be generated using the Western Blot protocol below. Values to be represented as fold change relative to vehicle control, normalized to a loading control (e.g., β-actin).
| BI-8626 Conc. (µM) | MIZ1 Fold Change | MCL-1 Fold Change | c-MYC Fold Change |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 1.0 | |||
| 5.0 | |||
| 10.0 |
In Vivo Efficacy of BI-8626 in a Colorectal Cancer Xenograft Model
Data to be generated using the in vivo protocol below.
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 7 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 0 | ||||
| BI-8626 (dose 1) | |||||
| BI-8626 (dose 2) |
Experimental Protocols
Protocol 1: In Vitro HUWE1 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of BI-8626 against HUWE1 E3 ligase activity. The assay is based on the auto-ubiquitination activity of the HUWE1 HECT domain.[9]
Materials:
-
Recombinant biotin-tagged HUWE1 HECT domain
-
Streptavidin-coated 96-well plates
-
E1 activating enzyme (UBA1)
-
E2 conjugating enzyme (UbcH5b)
-
Ubiquitin
-
ATP
-
BI-8626
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., HRP-conjugated anti-ubiquitin antibody)
-
Substrate for detection reagent
-
Plate reader
Procedure:
-
Coat streptavidin-coated 96-well plates with the biotin-tagged HUWE1 HECT domain.
-
Wash the plates to remove unbound protein.
-
Prepare serial dilutions of BI-8626 in assay buffer.
-
Add the BI-8626 dilutions to the wells.
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in assay buffer.
-
Initiate the ubiquitination reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and wash the wells.
-
Add a detection antibody (e.g., HRP-conjugated anti-ubiquitin) and incubate.
-
Wash the wells and add the substrate for the detection enzyme.
-
Measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the signal against the log of the BI-8626 concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Culture and Drug Treatment
This protocol describes the general procedure for culturing colorectal cancer cell lines and treating them with BI-8626 for subsequent in vitro assays.
Materials:
-
Ls174T colorectal cancer cell line
-
Appropriate cell culture medium (e.g., MEM with 10% FBS)
-
BI-8626
-
DMSO (vehicle control)
-
Cell culture flasks, plates, and other consumables
Procedure:
-
Culture Ls174T cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the logarithmic growth phase.
-
For experiments, seed the cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates).
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of BI-8626 in DMSO.
-
Dilute the BI-8626 stock solution in culture medium to the desired final concentrations.
-
Treat the cells with the BI-8626 dilutions or vehicle control (DMSO).
-
Incubate the cells for the desired duration of the experiment.
Protocol 3: Colony Formation Assay
This assay assesses the effect of BI-8626 on the ability of single cells to proliferate and form colonies.[10]
Materials:
-
Ls174T cells
-
6-well plates
-
BI-8626
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed Ls174T cells at a low density (e.g., 500 cells/well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of BI-8626 or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies gently with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
Protocol 4: Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of BI-8626 on cell cycle distribution.[1][2][3][8]
Materials:
-
Ls174T cells
-
BI-8626
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed Ls174T cells in 6-well plates and treat with BI-8626 for the desired time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis
This protocol is for detecting changes in the protein levels of HUWE1 substrates (MIZ1, MCL-1) and MYC in response to BI-8626 treatment.[11]
Materials:
-
Ls174T cells treated with BI-8626
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against MIZ1, MCL-1, c-MYC, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 6: In Vivo Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model to evaluate the in vivo efficacy of BI-8626.[4][12][13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Ls174T cells
-
Matrigel (optional)
-
BI-8626
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of Ls174T cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer BI-8626 or vehicle to the mice according to the desired dosing schedule and route (e.g., intraperitoneal injection).
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of HUWE1 and its inhibition by BI-8626.
Caption: Experimental workflow for characterizing the effects of BI-8626.
References
- 1. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MYC and MCL1 cooperatively promote chemotherapy-resistant breast cancer stem cells through regulation of mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into cholesterol efflux via ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Inhibition of ABCA1 protein degradation promotes HDL cholesterol efflux capacity and RCT and reduces atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myc target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting BI8626 solubility issues in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI8626, a specific inhibitor of the E3 ubiquitin ligase HUWE1. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on solubility issues.
This compound Solubility and Formulation Guide
Proper dissolution of this compound is critical for accurate and reproducible experimental results. This section provides quantitative data on its solubility in various solvents and offers detailed protocols for preparing stock and working solutions.
Solubility Data
The solubility of this compound in commonly used solvents is summarized below. It is important to note that this compound is a hydrophobic molecule with limited aqueous solubility.
| Solvent System | Concentration | Molarity | Remarks |
| 100% DMSO | up to 83.33 mg/mL[1][2] | up to 189.15 mM[1][2] | Ultrasonic treatment may be required for complete dissolution.[1][2] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1] | ≥ 4.72 mM[1] | A common formulation for in vivo studies, resulting in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[1] | ≥ 4.72 mM[1] | An alternative formulation for in vivo administration.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 440.55 g/mol ).
-
Vortex the solution vigorously for 1-2 minutes.
-
If complete dissolution is not achieved, place the tube in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[2]
-
Once the solution is clear, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Due to the low aqueous solubility of this compound, it is crucial to follow a careful dilution procedure to prevent precipitation when preparing working solutions in aqueous media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution.
-
Perform an intermediate dilution of the stock solution in fresh, anhydrous DMSO. For example, to achieve a final concentration of 10 µM, you might first prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Add the intermediate DMSO stock dropwise to the pre-warmed aqueous buffer or cell culture medium while gently vortexing or swirling. This gradual addition helps to prevent the compound from precipitating out of solution.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.
-
Visually inspect the final working solution for any signs of precipitation. If cloudiness or particles are observed, consider further optimization as described in the troubleshooting section.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Common Solubility Issues
This section addresses frequently encountered problems with this compound solubility and provides practical solutions.
FAQs on this compound Solubility
Q1: My this compound powder is not dissolving completely in DMSO.
A1: Ensure you are using fresh, anhydrous DMSO, as absorbed water can significantly reduce the solubility of hydrophobic compounds.[1] If particulates persist after vortexing, use a bath sonicator for 10-15 minutes. Gentle warming of the solution to 37°C can also help.[2]
Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium.
A2: This is a common issue due to the poor aqueous solubility of this compound. To prevent this:
-
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to lower the concentration before adding it to the aqueous medium.
-
Slow Addition and Mixing: Add the DMSO stock solution to your aqueous buffer slowly, drop-by-drop, while vortexing or stirring the aqueous solution.
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C can help maintain solubility.
-
Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. Try working with a lower final concentration.
-
Check the Final DMSO Concentration: While DMSO aids solubility, a high final concentration can be toxic to cells. Aim for a final DMSO concentration below 0.5%.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. Prepare fresh working solutions from your DMSO stock for each experiment to ensure compound stability and avoid precipitation over time.
Q4: Does the pH of my buffer affect this compound solubility?
Q5: What should I do if I see a precipitate in my cell culture plate after adding this compound?
A5: If you observe precipitation in your experiment, the effective concentration of the inhibitor will be lower and more variable than intended, leading to inconsistent results. It is best to discard the experiment and optimize your solubilization protocol. You can try lowering the final concentration of this compound or further reducing the final DMSO percentage by using a more diluted intermediate stock.
Experimental Workflow and Signaling Pathway Visualizations
To further aid in experimental design and understanding the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound action on the HUWE1-MYC axis.
This compound is a specific inhibitor of the HUWE1 E3 ubiquitin ligase.[7][8] In many cancer cells, HUWE1 can ubiquitinate the oncoprotein MYC, which can lead to its degradation by the proteasome.[9][10] By inhibiting HUWE1, this compound can modulate MYC levels, thereby affecting the transcription of MYC target genes and ultimately impacting tumor cell proliferation.[7][8][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. invivochem.net [invivochem.net]
- 4. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of pH of dissolution fluid and particle size of drug on the in-vitro release of drug from hard gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of ARF-BP1/HUWE1 Interactions with CTCF, MYC, ARF and p53 in MYC-Driven B Cell Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HECT-domain ubiquitin ligase Huwe1 controls neural differentiation and proliferation by destabilizing the N-Myc oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Technical Support Center: BI8626 Western Blot Troubleshooting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the HUWE1 inhibitor, BI8626, who are not observing the expected results in their Western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected outcome of this compound treatment on my protein of interest in a Western blot?
This compound is a specific inhibitor of the E3 ubiquitin ligase HUWE1.[1][2] HUWE1 mediates the ubiquitination of its substrate proteins, marking them for proteasomal degradation. Therefore, treatment with this compound should block this degradation, leading to an accumulation of HUWE1 substrates. In a Western blot, this will be observed as an increase in the intensity of the band corresponding to the target protein in this compound-treated samples compared to vehicle-treated controls. Known substrates of HUWE1 that are expected to accumulate after this compound treatment include MCL1 and MYC.[3][4][5]
Q2: I am not seeing an increase in the levels of my target protein after this compound treatment. What are the possible reasons?
Several factors could contribute to not observing the expected increase in your target protein levels. Here is a troubleshooting guide to address the most common issues:
-
Sub-optimal Drug Concentration or Incubation Time: The effect of this compound is dependent on both the concentration used and the duration of treatment.
-
Cell Line Specificity: The cellular context, including the expression levels of HUWE1 and its substrates, can influence the response to this compound. Some cell lines may be less sensitive to HUWE1 inhibition.
-
Inactive Compound: Improper storage or handling of this compound can lead to its degradation.
-
Solution: Ensure that this compound is stored as recommended by the manufacturer, typically at -20°C or -80°C.[2] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Technical Issues with the Western Blot: Problems with sample preparation, antibody performance, or the blotting procedure itself can lead to a lack of signal.
-
Solution: Review your Western blot protocol for any potential errors. Ensure complete cell lysis, accurate protein quantification, and efficient protein transfer. Use a validated antibody for your target protein and a reliable loading control to confirm equal sample loading.
-
Q3: The bands for my target protein appear as a smear or at a higher molecular weight than expected after this compound treatment. What does this indicate?
This is often an expected result of inhibiting ubiquitination. The attachment of ubiquitin molecules to a target protein increases its molecular weight.
-
Mono-ubiquitination will result in a discrete band shift of approximately 8.5 kDa higher than the unmodified protein.
-
Poly-ubiquitination will appear as a "smear" or a ladder of bands at higher molecular weights, as varying numbers of ubiquitin molecules are attached to the target protein.[1][3]
If you are probing for a HUWE1 substrate, observing these higher molecular weight species upon this compound treatment is a strong indication that the inhibitor is working as expected.
Q4: I am observing unexpected bands or changes in other proteins in my Western blot after this compound treatment. Could this be due to off-target effects?
While this compound is reported to be a specific inhibitor of HUWE1, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out.
-
Solution:
-
Titrate the concentration of this compound: Use the lowest effective concentration that shows an on-target effect to minimize potential off-target binding.
-
Use a secondary validation method: To confirm that the observed effects are due to HUWE1 inhibition, consider using a genetic approach such as siRNA or shRNA to knockdown HUWE1 and see if it phenocopies the results of this compound treatment.
-
Consult off-target databases: Check for any known off-target activities of this compound.
-
Quantitative Data Summary
| Parameter | Recommended Range | Cell Line Examples | Reference |
| This compound Concentration | 10 µM - 50 µM | U2OS, Ls174T, HeLa, MM cell lines | [1][2][3] |
| Incubation Time | 1 - 24 hours (or longer) | U2OS, Ls174T, MM cell lines | [1][2][3] |
| IC50 (in vitro) | 0.9 µM | HUWE1 enzyme assay | [1][2] |
Experimental Protocols
Protocol: Western Blot Analysis of HUWE1 Substrate Accumulation Following this compound Treatment
This protocol provides a general framework for treating cells with this compound and subsequently analyzing protein levels by Western blot.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. The following day, treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) or a vehicle control (e.g., DMSO). c. Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. To preserve ubiquitinated proteins, it is crucial to include a deubiquitinase (DUB) inhibitor, such as N-ethylmaleimide (NEM), in the lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation for Electrophoresis: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody specific for your target protein (e.g., anti-MCL1 or anti-MYC) overnight at 4°C, following the manufacturer's recommended dilution. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10-15 minutes each.
7. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence detection system.
8. Stripping and Re-probing (Optional): a. To probe for a loading control (e.g., β-actin or GAPDH), the membrane can be stripped and re-probed with the appropriate primary antibody.
Visualizations
References
- 1. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving BI-8626 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals using the HUWE1 ubiquitin ligase inhibitor, BI-8626. Precipitation of this compound in aqueous cell culture media is a common challenge that can impact experimental accuracy and reproducibility. This guide provides detailed troubleshooting steps, experimental protocols, and answers to frequently asked questions to help you overcome this issue.
Troubleshooting Guide: BI-8626 Precipitation
This guide addresses the common scenarios of BI-8626 precipitation during experimental setup.
Issue: Immediate Precipitation of BI-8626 Upon Addition to Cell Culture Media
Question: I dissolved BI-8626 in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often called "crashing out," is a frequent issue with hydrophobic compounds like BI-8626.[1] It occurs because the compound is highly soluble in an organic solvent like DMSO but poorly soluble in the aqueous environment of your culture media.[1] The rapid solvent exchange upon dilution causes the compound to fall out of solution.
Several factors can cause or worsen this issue. The table below outlines the potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of BI-8626 in the media exceeds its aqueous solubility limit.[1][2] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent shift, leading to precipitation.[1] | Perform a serial or intermediate dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling or vortexing the media.[1] |
| Low Media Temperature | The solubility of many compounds, including BI-8626, decreases at lower temperatures. Adding the stock to cold media promotes precipitation.[1][2] | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1][2] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for the stock solution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Maintain a final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize toxicity and solubility issues.[1] This may require preparing a more dilute stock solution. |
Quantitative Data: BI-8626 Solubility
The solubility of BI-8626 is highly dependent on the solvent. Proper stock solution preparation is the first critical step in preventing precipitation.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 83.33 mg/mL[3][4] | 189.15 mM[3][4] | Use of newly opened, hygroscopic DMSO is recommended.[3] Ultrasonic treatment may be needed.[3] |
| DMSO | 60 mg/mL[5] | 136.2 mM[5] | Sonication is recommended.[5] |
| DMSO | 2 mg/mL - 10 mg/mL | 4.54 mM - 22.7 mM | Warming the solution may be required to achieve a clear solution. |
| In vivo formulation ¹ | ≥ 2.08 mg/mL[3] | ≥ 4.72 mM[3] | This formulation is for animal studies and not recommended for direct cell culture application. |
¹ 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[3][5]
Experimental Protocols
Following standardized protocols for solution preparation and dilution is essential for consistent results.
Protocol 1: Recommended Stock Solution Preparation
Objective: To prepare a high-concentration, fully dissolved stock solution of BI-8626 in DMSO.
Materials:
-
BI-8626 powder
-
High-quality, anhydrous DMSO (Dimethyl sulfoxide)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Bring the BI-8626 powder and DMSO to room temperature.
-
Calculate the required mass of BI-8626 to prepare a stock solution of a desired concentration (e.g., 10-50 mM).
-
Add the appropriate volume of DMSO to the vial containing the BI-8626 powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[3][5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[3] Proper aliquoting minimizes freeze-thaw cycles, which can cause the compound to precipitate out of the stock solution.[2]
Protocol 2: Step-by-Step Dilution Method to Prevent Precipitation
Objective: To dilute the BI-8626 DMSO stock into aqueous cell culture media without causing precipitation.
Protocol 3: Determining Maximum Soluble Concentration
Objective: To empirically determine the highest concentration of BI-8626 that remains soluble in your specific cell culture medium and conditions.
Materials:
-
BI-8626 DMSO stock solution
-
Complete cell culture medium (the same used in your experiment)
-
Sterile 96-well clear-bottom plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a 2-fold serial dilution of your BI-8626 stock solution in DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed medium to each well.
-
Add 2 µL of each DMSO dilution to the corresponding wells. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%. Include a DMSO-only control.
-
Gently mix the plate.
-
Observation:
-
Immediate: Visually inspect the plate for any cloudiness or precipitate.
-
Microscopic: Check for micro-precipitates under a microscope.
-
Incubation: Incubate the plate at 37°C and 5% CO2. Observe again at several time points (e.g., 1, 4, and 24 hours).[2]
-
Signaling Pathway
BI-8626 is a specific inhibitor of the HUWE1 (HECT, UBA and WWE domain containing 1) E3 ubiquitin ligase.[3][4][5] One of the key substrates of HUWE1 is the anti-apoptotic protein MCL1. By ubiquitinating MCL1, HUWE1 targets it for proteasomal degradation. BI-8626 inhibits this process, leading to the stabilization and accumulation of MCL1 protein.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in the culture media? A: To avoid cell toxicity and potential artifacts, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q2: My BI-8626 solution was clear initially but became cloudy after 24 hours in the incubator. What happened? A: This is known as delayed precipitation. Several factors could be responsible:
-
Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature cycling that affects compound solubility.[2]
-
Interaction with Media Components: Over time, BI-8626 may interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.[2][6]
-
pH Shift: The CO2 environment in an incubator alters the pH of the media, which can affect the solubility of pH-sensitive compounds.[2] To mitigate this, ensure your working concentration is well below the maximum soluble concentration determined in Protocol 3.
Q3: My BI-8626 stock solution in DMSO has precipitated after being stored in the freezer. Is it still usable? A: Yes, it can often be salvaged. Gently warm the stock solution to 37°C and vortex or sonicate it until the precipitate is fully redissolved.[2] Before use, visually inspect it to ensure no particles remain. To prevent this, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
References
Technical Support Center: Experiments Involving BI-8626
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BI-8626, a specific inhibitor of the E3 ubiquitin ligase HUWE1. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is BI-8626 and what is its primary mechanism of action?
A1: BI-8626 is a potent and specific small molecule inhibitor of the HECT domain E3 ubiquitin ligase HUWE1 (also known as MULE or ARF-BP1). Its primary mechanism of action is to block the ubiquitin ligase activity of HUWE1, thereby preventing the ubiquitination and subsequent proteasomal degradation of its substrate proteins.
Q2: What are the known cellular targets and effects of BI-8626?
A2: BI-8626 has been shown to inhibit the degradation of known HUWE1 substrates, including the anti-apoptotic protein MCL1 and the MYC-interacting protein MIZ1. By stabilizing these proteins, BI-8626 can impact cellular processes such as apoptosis, cell cycle progression, and transcription. For instance, in Ls174T cells, BI-8626 treatment leads to a delay in cell cycle progression, with the most significant effect observed in the G1 phase.[1]
Q3: What are the recommended storage and handling conditions for BI-8626?
A3: For long-term storage, BI-8626 powder should be kept at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of BI-8626?
A4: BI-8626 is soluble in DMSO and alcohol. The solubility in DMSO is reported to be as high as 60 mg/mL (136.2 mM), and sonication is recommended to aid dissolution.[1] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HUWE1 inhibition) | 0.9 µM | In vitro ubiquitination assay | --INVALID-LINK-- |
| IC50 (Colony Formation) | 0.7 µM | Ls174T cells | --INVALID-LINK-- |
| Solubility in DMSO | 60 mg/mL (136.2 mM) | N/A | --INVALID-LINK-- |
HUWE1 Signaling Pathway
Experimental Workflow
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Effect Observed
| Question | Possible Cause | Suggested Solution |
| Did the compound dissolve completely? | BI-8626 may not have fully dissolved in the stock solution or precipitated upon dilution in aqueous media. | - Ensure complete dissolution of the stock solution in DMSO; sonication can be beneficial.[1]- When preparing working solutions, add the stock solution to the media dropwise while vortexing to prevent precipitation.- Visually inspect for any precipitate before adding to cells. |
| Is the compound stable under your experimental conditions? | The compound may be unstable in the cell culture medium at 37°C over long incubation periods. | - Prepare fresh working solutions for each experiment.- Minimize the exposure of the compound to light if it is light-sensitive.- Consider performing a stability test of BI-8626 in your specific cell culture medium over time. |
| Is the final concentration of the solvent appropriate? | High concentrations of the solvent (e.g., DMSO) can be toxic to cells and mask the effect of the compound. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).- Always include a vehicle control (media with the same concentration of DMSO as the treated samples) to account for solvent effects. |
| Are the cells responsive to HUWE1 inhibition? | The chosen cell line may not be sensitive to the inhibition of the HUWE1 pathway, or may express low levels of HUWE1. | - Confirm the expression of HUWE1 in your cell line via Western blot or qPCR.- Use a positive control cell line known to be sensitive to BI-8626, such as Ls174T. |
Issue 2: High Background or Off-Target Effects in Western Blots
| Question | Possible Cause | Suggested Solution |
| Is the antibody specific for the target protein? | The primary antibody may be cross-reacting with other proteins. | - Validate the antibody using positive and negative controls (e.g., cells with known high and low expression of the target, or knockout/knockdown cell lines).- Optimize the antibody dilution and blocking conditions. |
| Are you observing non-specific protein degradation or stabilization? | The observed effects may not be specific to HUWE1 inhibition. | - Include a negative control compound that is structurally similar to BI-8626 but inactive against HUWE1, if available.- Perform a rescue experiment by overexpressing a key downstream target to see if the phenotype is reversed. |
Issue 3: Variability in Colony Formation Assays
| Question | Possible Cause | Suggested Solution |
| Is the initial cell seeding density consistent? | Uneven cell seeding can lead to high variability in colony numbers between replicates. | - Ensure a single-cell suspension before plating.- Gently swirl the plate after seeding to ensure an even distribution of cells. |
| Are the colonies being accurately counted? | Subjectivity in defining and counting colonies can introduce bias. | - Establish clear criteria for what constitutes a colony (e.g., a minimum of 50 cells).- Use imaging software to automate colony counting for greater consistency. |
Detailed Experimental Protocols
Protocol 1: Western Blotting for MCL1 Stabilization
-
Cell Seeding and Treatment:
-
Seed Ls174T cells in 6-well plates and allow them to adhere overnight.
-
Prepare working solutions of BI-8626 in complete culture medium at desired concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.
-
Replace the medium with the BI-8626 or vehicle-containing medium and incubate for the desired time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MCL1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate. Image the blot using a chemiluminescence detection system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Colony Formation Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of Ls174T cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
-
Treatment:
-
Allow the cells to adhere for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of BI-8626 or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, replacing the medium with fresh compound-containing medium every 3-4 days.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and count the number of colonies (typically defined as >50 cells). The plating efficiency and surviving fraction can then be calculated.
-
References
BI8626 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BI8626, a specific inhibitor of the HUWE1 ubiquitin ligase.[1][2][3][4] Adherence to these best practices is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
1. How should this compound be stored upon receipt?
Upon receipt, this compound in its pure, lyophilized form should be stored at -20°C in a desiccated environment.[2] This ensures long-term stability.
2. What are the recommended storage conditions for this compound stock solutions?
Once dissolved in a solvent such as DMSO, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
3. What is the shelf life of this compound?
In its pure, lyophilized form, this compound is stable for at least 3 years when stored at -20°C.[4][5] Some suppliers suggest stability for up to 36 months under these conditions.[2] When dissolved in a solvent, its stability is reduced.[1][4][5]
4. Does this compound need to be protected from light?
While specific light sensitivity data is not extensively published, general best practice for handling chemical compounds is to store them away from direct sunlight.[5] If a compound is light-sensitive, it is often shipped in amber glass vials.[5]
5. How should this compound be handled for in vivo studies?
For in vivo applications, after dissolving in a suitable solvent like DMSO, further dilution into a vehicle appropriate for animal administration is necessary. A commonly recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is crucial to ensure complete dissolution, which may be aided by sonication.[5] The final DMSO concentration should be kept low, typically below 10% for normal mice and below 2% for nude or sensitive mice.[5]
This compound Stability and Storage Summary
| Form | Storage Temperature | Stability |
| Pure (Lyophilized Powder) | -20°C | ≥ 3 years[2][4][5] |
| Pure (Lyophilized Powder) | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[5] (6 months recommended by other suppliers[1][4]) |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[1][2][4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in stock solution | - Improper solvent selection- Exceeded solubility limit- Temperature fluctuations | - Ensure the use of an appropriate solvent like DMSO, where this compound has high solubility (e.g., 60 mg/mL).[5]- Sonication may aid in dissolution.[5]- Store aliquots at a constant -80°C to minimize temperature cycling.[1] |
| Loss of compound activity in experiments | - Improper storage of stock solutions- Multiple freeze-thaw cycles- Age of the stock solution | - Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles.[1][2]- Use stock solutions within the recommended timeframe (1 month at -20°C, 6 months at -80°C).[1][4]- For sensitive experiments, consider preparing fresh stock solutions. |
| Inconsistent results between experiments | - Variability in compound concentration due to improper dissolution or storage- Degradation of the compound | - Ensure complete dissolution of this compound when preparing stock and working solutions. Sonication can be beneficial.[5]- Strictly adhere to recommended storage conditions and shelf life to ensure compound integrity.[1][2][4][5] |
| Toxicity observed in in vivo studies | - High concentration of DMSO in the final formulation | - For normal mice, keep the DMSO concentration below 10%. For nude or sensitive mice, the concentration should be below 2%.[5]- Perform a solvent-negative control experiment to confirm that the vehicle has no nonspecific effects.[5] |
This compound Signaling Pathway and Experimental Workflow
This compound is a specific inhibitor of the HUWE1 E3 ubiquitin ligase.[1][3][4] HUWE1 has been shown to regulate the stability and activity of the oncoprotein MYC.[6] In some contexts, HUWE1 promotes MYC-dependent transactivation. By inhibiting HUWE1, this compound can lead to a decrease in MYC expression and subsequently suppress tumor cell proliferation.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound | 1875036-75-1 | E3 Ubiquitin Ligase | MOLNOVA [molnova.com]
- 4. invivochem.net [invivochem.net]
- 5. This compound | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 6. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistent results with BI8626 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HUWE1 ubiquitin ligase inhibitor, BI-8626. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is BI-8626 and what is its primary mechanism of action?
BI-8626 is a specific, small molecule inhibitor of the HUWE1 (HECT, UBA and WWE domain containing 1) E3 ubiquitin ligase.[1][2][3][4] Its primary mechanism of action is the inhibition of HUWE1's catalytic activity, which prevents the ubiquitination and subsequent proteasomal degradation of its substrate proteins.[1][4][5] This leads to the stabilization and accumulation of key proteins regulated by HUWE1, such as MCL1, MIZ1, and TopBP1.[4]
Q2: What are the known cellular effects of BI-8626?
Treatment with BI-8626 has been demonstrated to have the following effects in cancer cell lines:
-
Cell Cycle Arrest: It can retard the passage of cells through all phases of the cell cycle, with the most pronounced effect on the G1 phase.[1][2][6]
-
Inhibition of Colony Formation: BI-8626 has been shown to suppress the colony-forming ability of cancer cells.[1][2][3]
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Stabilization of HUWE1 Substrates: It retards the degradation of proteins such as MCL1 in response to cellular stress, like UV irradiation.[1][2][5]
-
Inhibition of MYC-dependent Transactivation: In colorectal cancer cells, it can inhibit the transactivation of MYC target genes.[2][3]
Q3: What is the recommended solvent and storage for BI-8626?
For in vitro experiments, BI-8626 is typically dissolved in DMSO.[4][5][6] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1][5] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline are recommended.[1][6]
Troubleshooting Guide
This guide addresses potential issues that may lead to inconsistent results when using BI-8626 in your experiments.
Issue 1: Higher than expected IC50 value or reduced potency.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Solubility | 1. Ensure complete dissolution of BI-8626 in DMSO before preparing working concentrations. Gentle warming or sonication may be necessary.[4][5][6] 2. Prepare fresh dilutions from a new stock vial to rule out degradation. 3. For cell-based assays, ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells. | The IC50 value should align more closely with published data. |
| Cell Line Sensitivity | 1. Verify the HUWE1 expression levels in your cell line. Sensitivity to BI-8626 may correlate with HUWE1 dependency. 2. Test a panel of cell lines with varying genetic backgrounds to identify sensitive and resistant models. | Identification of appropriate cell models for your experiments. |
| Assay Conditions | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. 2. Increase the incubation time with BI-8626, as its effects on the cell cycle may require longer exposure.[1][2][6] | More consistent and reproducible dose-response curves. |
Issue 2: Inconsistent results in downstream analysis (e.g., Western blotting for MCL1).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Treatment Conditions | 1. Perform a time-course experiment to determine the optimal duration of BI-8626 treatment for observing changes in substrate protein levels.[2] 2. Titrate the concentration of BI-8626 to find the optimal dose for your specific cell line and assay.[2] | Clear and consistent changes in the levels of HUWE1 target proteins like MCL1. |
| Experimental Variability | 1. Ensure consistent cell passage numbers and confluency at the time of treatment. 2. Use a positive control (e.g., a known stabilizer of MCL1) and a negative control (vehicle) in every experiment. | Reduced variability between experimental replicates. |
| Antibody Quality | 1. Validate the specificity of your primary antibody for the target protein (e.g., MCL1). 2. Use a fresh dilution of the primary antibody for each experiment. | Strong and specific bands on your Western blot. |
Data Presentation
Table 1: In Vitro Activity of BI-8626
| Parameter | Cell Line | Value | Reference |
| IC50 (HUWE1 inhibition) | - | 0.9 µM | [1][2][3] |
| IC50 (Colony Formation) | Ls174T | 0.7 µM | [1][2][3] |
Table 2: Experimental Conditions for Cellular Assays
| Assay | Cell Line | BI-8626 Concentration Range | Incubation Time | Observed Effect | Reference |
| Cell Cycle Analysis | Ls174T | 0 - 20 µM | 0 - 4 days | G1 phase arrest | [1][2][6] |
| Western Blot (MCL1) | U2OS | 0 - 50 µM | 0 - 6 hours | Retarded MCL1 degradation | [1][2][5] |
Experimental Protocols
Protocol 1: Cell Viability/Colony Formation Assay
-
Cell Seeding: Seed cells (e.g., Ls174T) in 6-well plates at a density of 500-1000 cells per well. Allow cells to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of BI-8626 (e.g., 0.1 to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 7-14 days, replacing the medium with fresh compound-containing medium every 3-4 days.
-
Staining: When colonies are visible, wash the cells with PBS, fix with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies or dissolve the stain in 10% acetic acid and measure the absorbance at 590 nm.
Protocol 2: Western Blot for MCL1 Stabilization
-
Cell Culture and Treatment: Plate cells (e.g., U2OS) and grow to 70-80% confluency. Treat the cells with the desired concentrations of BI-8626 or vehicle control for the determined optimal time.
-
Induction of Protein Degradation (Optional): To observe the stabilization of MCL1, you can induce its degradation by treating cells with a stimulus like UV irradiation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against MCL1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanism of action of BI-8626 in the HUWE1 signaling pathway.
Caption: A logical workflow for characterizing the effects of BI-8626.
References
Technical Support Center: Minimizing Off-Target Effects of BI-8626 in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals using the HUWE1 inhibitor, BI-8626. It provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize and interpret potential off-target effects in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BI-8626 and its known selectivity?
A1: The primary target of BI-8626 is the HECT domain E3 ubiquitin ligase HUWE1, with a reported IC50 of 0.9 µM.[1][2][3] It has been shown to be selective against other HECT-domain ubiquitin ligases, such as HECW2 and NEDD4, as well as the E1 activating enzyme UBA1 and the E2 conjugating enzyme UbcH5b, with IC50 values for these enzymes being greater than 50 µM.[1]
Q2: What are the known on-target effects of BI-8626 in cell culture?
A2: As a HUWE1 inhibitor, BI-8626 has been shown to prevent the degradation of HUWE1 substrates. For example, it retards the degradation of MCL1 in response to UV irradiation in U2OS cells.[3] In colorectal cancer cell lines like Ls174T, BI-8626 suppresses colony formation with an estimated IC50 of 0.7 µM and causes a delay in cell cycle progression, most prominently in the G1 phase.[1][3]
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like BI-8626?
A3: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target activity. They can also cause cellular toxicity, which may mask the specific effects of inhibiting the primary target.
Q4: Has a comprehensive off-target profile, such as a kinome scan, been published for BI-8626?
A4: Based on publicly available information, a comprehensive, unbiased off-target screening of BI-8626 against a broad panel of kinases or other protein families has not been reported. While it shows selectivity against closely related E3 ligases, its activity against other, unrelated proteins is not fully characterized. Therefore, it is crucial for researchers to empirically validate that the observed effects of BI-8626 in their specific cell system are due to HUWE1 inhibition.
Q5: What are the initial steps I should take to minimize potential off-target effects of BI-8626?
A5: To minimize off-target effects, it is recommended to:
-
Perform a dose-response experiment: Determine the minimal concentration of BI-8626 that elicits the desired on-target effect (e.g., stabilization of a known HUWE1 substrate like MCL1 or MIZ1). Using the lowest effective concentration will reduce the likelihood of engaging lower-affinity off-targets.
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as used for BI-8626. If available, a structurally related but inactive analog of BI-8626 would be an ideal negative control.
-
Validate on-target engagement: Confirm that BI-8626 is engaging HUWE1 in your cells at the concentrations used in your experiments. This can be done by observing the stabilization of known HUWE1 substrates via Western blot.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cytotoxicity at concentrations expected to be effective for HUWE1 inhibition. | 1. Off-target toxicity. 2. Cell line is particularly sensitive to HUWE1 inhibition. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of BI-8626 and perform a detailed dose-response curve for both cytotoxicity and on-target activity. 2. Compare the phenotype with a genetic knockdown/knockout of HUWE1 to see if it recapitulates the inhibitor's effect. 3. Ensure the final concentration of the solvent is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%). |
| Inconsistent results between different cell lines. | 1. Varying expression levels of HUWE1. 2. Different expression levels of off-target proteins. 3. Differences in compensatory signaling pathways. | 1. Measure the baseline expression level of HUWE1 in your cell lines of interest via Western blot or qPCR. 2. If a potential off-target is identified, check its expression in the different cell lines. 3. Consider the genetic background of your cell lines and how it might influence the response to HUWE1 inhibition. |
| The observed phenotype does not match the expected outcome of HUWE1 inhibition. | 1. The phenotype is due to an off-target effect. 2. The role of HUWE1 in your specific cellular context is different than previously reported. | 1. Use a rescue experiment: after confirming the phenotype in a HUWE1 knockout/knockdown background, re-express a wild-type, inhibitor-resistant version of HUWE1. If the phenotype is rescued, it is likely on-target. 2. Use a structurally distinct HUWE1 inhibitor to see if it produces the same phenotype. |
| Difficulty in observing the stabilization of known HUWE1 substrates (e.g., MCL1, MIZ1). | 1. The turnover rate of the substrate is low in your cell line. 2. The concentration of BI-8626 is too low. 3. The antibody for the substrate is not working optimally. | 1. Use a positive control to induce the degradation of the substrate (e.g., UV irradiation for MCL1) to better visualize its stabilization by BI-8626. 2. Perform a dose-response of BI-8626 and check for substrate stabilization at multiple concentrations. 3. Validate your primary antibody with a positive control lysate. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of BI-8626.
| Target | Assay Type | IC50 |
| HUWE1 | E3 Ubiquitin Ligase Activity | 0.9 µM |
| HECW2 | HECT-domain Ubiquitin Ligase | > 50 µM |
| NEDD4 | HECT-domain Ubiquitin Ligase | > 50 µM |
| UBA1 | E1 Activating Enzyme | > 50 µM |
| UbcH5b | E2 Conjugating Enzyme | > 50 µM |
| Ls174T Cells | Colony Formation | ~0.7 µM |
Experimental Protocols
Protocol 1: Dose-Response Assessment of BI-8626 using a Cell Viability Assay (MTT)
Objective: To determine the concentration range of BI-8626 that affects cell viability in a specific cell line.
Materials:
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BI-8626
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Cell line of interest
-
Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BI-8626 in complete culture medium. A typical starting range would be from 0.1 µM to 100 µM. Include a vehicle-only control.
-
Remove the medium from the cells and add the medium containing the different concentrations of BI-8626.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the log of the BI-8626 concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
Protocol 2: Validation of On-Target Engagement by Western Blot for MCL1 Stabilization
Objective: To confirm that BI-8626 stabilizes the known HUWE1 substrate, MCL1, in a dose-dependent manner.
Materials:
-
BI-8626
-
Cell line of interest (e.g., U2OS)
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
-
SDS-PAGE gels and Western blot apparatus
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MCL1, anti-HUWE1, anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of BI-8626 (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 6 hours). To enhance the effect, you can include a condition where cells are treated with a DNA damaging agent like UV or etoposide (B1684455) to induce MCL1 degradation.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MCL1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for HUWE1 and a loading control to ensure equal protein loading.
Protocol 3: Genetic Validation of On-Target Effects using CRISPR-Cas9 Knockout of HUWE1
Objective: To determine if the genetic knockout of HUWE1 phenocopies the effects observed with BI-8626 treatment.
Materials:
-
Cell line of interest
-
CRISPR-Cas9 plasmid system with a selectable marker (e.g., puromycin (B1679871) resistance or GFP)
-
Guide RNAs (gRNAs) targeting HUWE1 (at least two different sequences are recommended)
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Transfection reagent
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Selection agent (e.g., puromycin)
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Single-cell cloning supplies (e.g., 96-well plates)
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Genomic DNA extraction kit
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PCR primers flanking the gRNA target site
-
Sanger sequencing reagents
Procedure:
-
Design and clone gRNAs targeting an early exon of HUWE1 into a Cas9 expression vector.
-
Transfect the gRNA/Cas9 plasmids into the cell line of interest.
-
After 24-48 hours, begin selection with the appropriate agent (e.g., puromycin) or sort GFP-positive cells.
-
Isolate single-cell clones by limiting dilution or FACS into 96-well plates.
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Expand the clones and screen for HUWE1 knockout by Western blot.
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Confirm the knockout at the genomic level by extracting genomic DNA, PCR amplifying the target region, and using Sanger sequencing to identify insertions/deletions (indels).
-
Once knockout clones are confirmed, perform the phenotypic assay of interest and compare the results to cells treated with BI-8626. If the phenotype of the knockout cells matches that of the inhibitor-treated cells, it provides strong evidence for on-target activity.
Visualizations
Caption: Simplified signaling pathway of HUWE1 and the effect of BI-8626.
Caption: Workflow for pharmacological and genetic validation of BI-8626.
References
BI8626 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BI8626, a specific inhibitor of the HUWE1 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific small molecule inhibitor of the HECT E3 ubiquitin ligase HUWE1.[1][2][3] By inhibiting HUWE1, this compound prevents the ubiquitination and subsequent proteasomal degradation of HUWE1 substrates. This leads to the accumulation of proteins such as the anti-apoptotic protein MCL1 and the transcriptional regulator MIZ1.[2] The stabilization of MIZ1 results in the formation of repressive MYC/MIZ1 complexes on the promoters of MYC target genes, leading to their downregulation.[2]
Q2: What is the recommended starting concentration for in vitro experiments?
The reported IC50 value for this compound against HUWE1 is approximately 0.9 μM.[1][2][3] For cell-based assays, such as colony formation assays in Ls174T cells, an estimated IC50 of 0.7 μM has been observed.[1] A common starting point for treating cells in culture is in the range of 1-15 μM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
For in vitro experiments, a stock solution can be prepared in DMSO. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months.[1] For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[1]
Q4: Is this compound specific for HUWE1?
This compound has been shown to be a specific inhibitor of HUWE1 and does not significantly inhibit the activity of other HECT-domain ubiquitin ligases.[2] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate the on-target effects.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell-based assays.
| Potential Cause | Recommended Solution |
| Compound Instability | Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment from a stock solution. |
| Cell Line Variability | Different cell lines may exhibit varying sensitivity to this compound due to differences in HUWE1 expression, MYC dependency, or other genetic factors. Always perform a dose-response curve for each new cell line. |
| Assay Conditions | Factors such as cell density, serum concentration in the media, and incubation time can influence the apparent IC50. Standardize these parameters across all experiments. |
| Solvent Effects | High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in your assay is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.5%). |
Problem 2: No effect on downstream targets (e.g., MCL1, MYC target genes).
| Potential Cause | Recommended Solution |
| Insufficient Compound Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and target of interest. |
| Low HUWE1 Expression | Confirm the expression of HUWE1 in your cell line of interest using techniques like western blotting or qPCR. Cell lines with low HUWE1 expression may be less sensitive to this compound. |
| Rapid Target Turnover | The protein you are monitoring may have a very high turnover rate that is not sufficiently stabilized by HUWE1 inhibition alone. Consider using a proteasome inhibitor (e.g., MG132) as a positive control to confirm that your target is degraded by the proteasome. |
| Incorrect Assay for Target Modulation | Ensure you are using the appropriate assay to measure your downstream endpoint. For example, for MYC target gene expression, qPCR or microarray analysis would be suitable.[2] For MCL1 protein levels, western blotting is appropriate.[2] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target/Assay | Cell Line/System | IC50 Value |
| HUWE1 Ubiquitin Ligase Activity | In Vitro Assay | 0.9 μM[1][2][3] |
| Colony Formation | Ls174T | ~0.7 μM[1] |
| Cell Viability | Multiple Myeloma Cell Lines | Varies by cell line (concentration-dependent)[4] |
Experimental Protocols
Protocol 1: In Vitro HUWE1 Auto-ubiquitination Assay
This protocol is a generalized procedure based on the principles of in vitro ubiquitination assays described in the literature.[2]
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Reaction Setup: In a 96-well plate, combine the following components:
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Biotin-tagged HUWE1 HECT-domain attached to streptavidin-coated plates.
-
E1 activating enzyme (e.g., UBA1).
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E2 conjugating enzyme (e.g., UbcH5b).
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ATP.
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MYC-tagged ubiquitin.
-
Varying concentrations of this compound or DMSO as a vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for the auto-ubiquitination reaction to occur.
-
Detection:
-
Wash the plates to remove unbound reagents.
-
Add a europium-labeled anti-MYC antibody.
-
Incubate to allow the antibody to bind to the ubiquitinated HUWE1.
-
Wash the plates again.
-
Add a detection reagent and measure the time-resolved fluorescence.
-
-
Data Analysis: The signal is proportional to the extent of HUWE1 auto-ubiquitination. Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.
Protocol 2: Analysis of MCL1 Degradation
This protocol is adapted from studies investigating the effect of this compound on MCL1 stability.[2]
-
Cell Culture: Plate cells (e.g., U2OS or HeLa) and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound or DMSO.
-
Induction of Degradation: Induce MCL1 degradation by exposing the cells to UV irradiation (e.g., 500 J/m²).[2]
-
Time Course: Harvest cell lysates at various time points post-irradiation (e.g., 0, 2, 4, 6 hours).
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against MCL1.
-
Use an antibody against a stable housekeeping protein (e.g., CDK2 or Actin) as a loading control.[2]
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Quantification: Densitometrically quantify the MCL1 and loading control bands. Normalize the MCL1 signal to the loading control and plot the relative MCL1 levels over time to determine the degradation rate.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a HUWE1 inhibitor.
Caption: Workflow for analyzing MCL1 degradation after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivochem.net [invivochem.net]
- 4. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BI8626 and BI8622 as HUWE1 Inhibitors
For researchers and professionals in drug development, the E3 ubiquitin ligase HUWE1 has emerged as a compelling target, particularly in oncology. Its role in regulating the stability of key oncoproteins such as c-MYC and MCL1 has spurred the development of small molecule inhibitors. Among these, BI8626 and BI8622 have been identified as specific inhibitors of HUWE1. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and application of these research tools.
Comparative Performance Data
This compound and BI8622 both function as inhibitors of the HECT domain of HUWE1, though with different potencies. The available data indicates that this compound is the more potent of the two compounds.
| Parameter | This compound | BI8622 | Reference |
| HUWE1 IC50 (in vitro) | 0.9 μM | 3.1 μM | [1][2] |
| Ls174T Colony Formation IC50 | 0.7 μM | 8.4 μM | [1][2] |
Both inhibitors have been shown to be specific for HUWE1 and do not inhibit the activity of other HECT-domain ubiquitin ligases in in vitro assays[2].
The cellular effects of these inhibitors have been characterized in various cancer cell lines, most notably in colorectal cancer and multiple myeloma.
| Cell Line | Assay | This compound Effect | BI8622 Effect | Reference |
| Ls174T (Colorectal Cancer) | Colony Formation | Suppression with an estimated IC50 of 0.7 μM | Suppression with an estimated IC50 of 8.4 μM | [1][2] |
| Ls174T (Colorectal Cancer) | Cell Cycle | Retards passage through all phases, strongest in G1 | Retards passage through all phases, strongest in G1 | [1][3] |
| Multiple Myeloma (MM) cell lines | Cell Viability | Reduces viability in a concentration-dependent manner | Reduces viability in a concentration-dependent manner | [4] |
| JJN3 (MM cell line) | Cell Cycle | Accumulation of cells in S and G2/M phases | Accumulation of cells in S and G2/M phases | [4] |
| U2OS (Osteosarcoma) | MCL1 Degradation (UV-induced) | Retards degradation | Retards degradation | [1][2] |
| HeLa | MCL1 Ubiquitination | Abolishes ubiquitination | Induces abolition of ubiquitination with an IC50 of 6.8 μM | [1][3] |
Signaling Pathways
HUWE1 is a central regulator of cellular processes through its mediation of protein ubiquitination and subsequent degradation. The inhibitory action of this compound and BI8622 primarily impacts pathways governed by the stability of key HUWE1 substrates, including the oncoproteins c-MYC and MCL1.
HUWE1-Mediated Regulation of c-MYC and MCL1
dot
Caption: HUWE1-mediated degradation of c-MYC, MIZ1, and MCL1.
Inhibition of HUWE1 by this compound or BI8622 disrupts these degradation pathways, leading to the accumulation of HUWE1 substrates.
Effect of this compound and BI8622 on HUWE1 Signaling
dot
Caption: Inhibition of HUWE1 by this compound/BI8622 leads to substrate stabilization.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound and BI8622.
In Vitro HUWE1 Ubiquitination Assay
This assay is used to determine the IC50 values of inhibitors against HUWE1.
dot
Caption: Workflow for in vitro HUWE1 auto-ubiquitination assay.
-
Reaction Setup: Reactions are typically performed in a buffer containing Tris-HCl, MgCl2, and DTT.
-
Component Assembly: Recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5b), ubiquitin, and the catalytic HECT domain of HUWE1 are combined.
-
Inhibitor Addition: this compound, BI8622, or a DMSO vehicle control are added to the reaction mixtures at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.
-
Quenching: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody against ubiquitin to detect the extent of HUWE1 auto-ubiquitination. The intensity of the ubiquitinated HUWE1 bands is quantified to determine the IC50 value of the inhibitors.
Colony Formation Assay
This assay assesses the long-term effect of the inhibitors on the proliferative capacity of cancer cells.
-
Cell Seeding: Ls174T colorectal cancer cells are seeded at a low density in 6-well plates.
-
Inhibitor Treatment: The following day, the cells are treated with varying concentrations of this compound, BI8622, or DMSO as a control.
-
Incubation: The cells are incubated for an extended period (e.g., 5-10 days) to allow for colony formation. The medium containing the inhibitors is refreshed every few days.
-
Staining: After the incubation period, the colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number and size of the colonies are quantified to determine the IC50 for colony formation suppression.
MCL1 Degradation Assay
This assay measures the ability of the inhibitors to stabilize the HUWE1 substrate MCL1.
-
Cell Culture and Treatment: U2OS or HeLa cells are cultured and treated with this compound, BI8622, or DMSO.
-
Induction of MCL1 Degradation: To induce MCL1 degradation, cells can be exposed to a stimulus such as UV irradiation.
-
Time Course Collection: Cells are harvested at different time points following the stimulus.
-
Protein Extraction and Analysis: Cell lysates are prepared, and protein concentrations are normalized. The levels of MCL1 protein are analyzed by Western blotting, with a loading control such as CDK2 or Vinculin to ensure equal protein loading.
-
Quantification: The intensity of the MCL1 bands is quantified and normalized to the loading control to assess the rate of degradation in the presence and absence of the inhibitors.
Conclusion
Both this compound and BI8622 are valuable chemical probes for studying the function of HUWE1. The available data consistently demonstrates that this compound is a more potent inhibitor of HUWE1 both in vitro and in cellular assays compared to BI8622. The choice between these two inhibitors may depend on the specific experimental context, such as the sensitivity of the cell line being used and the desired concentration range for achieving a biological effect. The detailed experimental protocols provided in this guide should facilitate the effective use of these compounds in advancing our understanding of HUWE1 biology and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of BI-8626: A Comparative Guide to HUWE1 Inhibition
For researchers in oncology and drug development, specific and effective targeting of cellular pathways is paramount. The E3 ubiquitin ligase HUWE1 has emerged as a critical regulator in various cancers, primarily through its role in modulating the stability of key oncoproteins like MYC. This guide provides a comparative analysis of a potent HUWE1 inhibitor, BI-8626, and validates its on-target effects by drawing direct comparisons with data from HUWE1 knockdown cells.
BI-8626: A Specific Inhibitor of HUWE1
BI-8626 is a small molecule inhibitor that has been identified through high-throughput screening as a specific antagonist of HUWE1 E3 ubiquitin ligase activity.[1] Its efficacy has been demonstrated in various cancer cell lines, where it phenocopies the effects of genetic knockdown of HUWE1, providing strong evidence for its on-target activity. An analog, BI-8622, has also been characterized and serves as a useful comparator.
Comparative Analysis: BI-8626 vs. HUWE1 Knockdown
The most robust validation of a targeted inhibitor is the demonstration that its cellular effects mimic those of genetically depleting its target. The following tables summarize key quantitative data comparing the effects of BI-8626 treatment with those of HUWE1 knockdown in cancer cell lines.
Table 1: Inhibition of HUWE1 Ligase Activity and Cancer Cell Proliferation
| Parameter | BI-8626 | BI-8622 | HUWE1 Knockdown | Cell Line(s) | Reference(s) |
| HUWE1 IC50 (in vitro) | 0.9 µM | 3.1 µM | N/A | N/A | [2] |
| Colony Formation IC50 | 0.7 µM | 8.4 µM | Significant Reduction | Ls174T | [2] |
| Cell Viability | Dose-dependent decrease | Dose-dependent decrease | Significant Reduction | Multiple Myeloma cell lines | [3][4] |
Table 2: Impact on Cell Cycle Progression
| Effect | BI-8626 | BI-8622 | HUWE1 Knockdown | Cell Line(s) | Reference(s) |
| G1 Phase | Accumulation | Accumulation | Accumulation | Ls174T, JJN3 | [2][5] |
| S Phase | Decrease | Decrease | Decrease | Ls174T, JJN3 | [2][5][6] |
| G2 Phase | Decrease | Decrease | N/A | Ls174T | [2] |
Table 3: Effect on HUWE1 Substrate Stability and Downstream Signaling
| Substrate/Pathway | BI-8626 | BI-8622 | HUWE1 Knockdown | Effect | Reference(s) |
| MIZ1 | Stabilization | Stabilization | Stabilization | Increased protein levels | [7] |
| MCL1 | Stabilization | Stabilization | Stabilization | Retarded degradation upon UV irradiation | [2] |
| MYC-activated genes | Repression | Repression | Repression | Decreased mRNA expression | [7] |
| TopBP1 | Accumulation | Accumulation | N/A | Increased protein levels | [2] |
Experimental Validation Workflow
The validation of BI-8626's effects relies on a systematic comparison with HUWE1 knockdown. The following diagram illustrates a typical experimental workflow.
The HUWE1-MYC-MIZ1 Signaling Axis
A key mechanism through which HUWE1 exerts its oncogenic effects is by targeting the transcriptional repressor MIZ1 for degradation. This allows the oncoprotein MYC to activate its target genes, driving cell proliferation. Inhibition of HUWE1, either by BI-8626 or by knockdown, stabilizes MIZ1, leading to the formation of repressive MYC-MIZ1 complexes on chromatin and subsequent downregulation of MYC-driven transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of the E3 ubiquitin-protein ligase HUWE1 impairs DNA repair capacity and tumor growth in preclinical multiple myeloma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of BI-8626: A Comparative Guide for Researchers
For researchers in drug discovery and cell biology, understanding the specificity of chemical probes is paramount. This guide provides a comparative assessment of BI-8626, a known inhibitor of the HECT E3 ubiquitin ligase HUWE1, focusing on its off-target effects. By comparing it with its structural analog, BI-8622, and discussing methodologies for evaluating inhibitor specificity, this document serves as a resource for scientists utilizing these compounds in their research.
Introduction to BI-8626 and its Primary Target
BI-8626 is a small molecule inhibitor targeting HUWE1 (HECT, UBA and WWE domain containing E3 ubiquitin protein ligase 1), a large and complex E3 ubiquitin ligase involved in numerous cellular processes, including DNA damage repair, apoptosis, and the regulation of key oncogenic proteins.[1][2] HUWE1-mediated ubiquitination can lead to either degradation or functional modulation of its substrates. One of the most critical substrates of HUWE1 is the MYC oncoprotein. HUWE1 promotes MYC-dependent transcriptional activation by mediating the degradation of MIZ1, a MYC-interacting protein that represses MYC activity.[3][4] By inhibiting HUWE1, BI-8626 stabilizes MIZ1, leading to the suppression of MYC-driven gene expression.[3][4]
Comparative Analysis of HUWE1 Inhibitors
To provide a context for the specificity of BI-8626, this guide compares it with BI-8622, a closely related analog. While comprehensive, head-to-head, broad-panel off-target screening data such as KINOMEscan profiles for these compounds are not publicly available, existing literature provides valuable insights into their selectivity.
Table 1: Comparison of BI-8626 and BI-8622
| Feature | BI-8626 | BI-8622 | Reference |
| Primary Target | HUWE1 E3 Ubiquitin Ligase | HUWE1 E3 Ubiquitin Ligase | [1][4] |
| IC₅₀ (HUWE1) | 0.9 µM | 3.1 µM | [4] |
| Known Off-Targets | Does not inhibit HECT-domain ubiquitin ligases HECW2, NEDD4, UBA1, and UbcH5b (IC₅₀ >50 µM) | Does not inhibit HECT-domain ubiquitin ligases HECW2, NEDD4, UBA1, and UbcH5b | [4] |
| Cellular Effects | Stabilizes MIZ1, leading to repression of MYC target genes; Induces G1 cell cycle arrest. | Stabilizes MIZ1, leading to repression of MYC target genes; Induces G1 cell cycle arrest. | [3][4] |
Note: The lack of publicly available broad-spectrum kinase or other enzyme panel screening data for BI-8626 and BI-8622 limits a more comprehensive comparison of their off-target profiles. Researchers should exercise caution and consider performing their own selectivity profiling for their specific models and applications.
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the off-target effects of BI-8626 and other inhibitors, a multi-pronged approach employing both biochemical and cellular assays is recommended.
In Vitro E3 Ligase Activity Assay
This biochemical assay is fundamental to confirming the on-target activity of a putative HUWE1 inhibitor and assessing its inhibitory potential against other E3 ligases.
Objective: To measure the ability of an E3 ligase to catalyze the transfer of ubiquitin to a substrate or to itself (auto-ubiquitination) in the presence and absence of an inhibitor.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant E3 ligase (HUWE1 and a panel of other E3s for off-target assessment)
-
Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (BI-8626) and vehicle control (e.g., DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against ubiquitin and the E3 ligase
Protocol:
-
Reaction Setup: Prepare a master mix containing E1, E2, ubiquitin, and ATP in the assay buffer.
-
Inhibitor Incubation: In separate reaction tubes, add the recombinant E3 ligase and the test inhibitor at various concentrations. Include a vehicle-only control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Ubiquitination: Add the master mix to each reaction tube to start the ubiquitination reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane for Western blotting.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to visualize the formation of polyubiquitin (B1169507) chains on the E3 ligase (auto-ubiquitination) or a specific substrate. An antibody against the E3 ligase can be used to confirm equal loading.
-
Quantification: Quantify the intensity of the ubiquitin signal to determine the IC₅₀ of the inhibitor.
Chemoproteomic Profiling
This unbiased approach allows for the identification of inhibitor targets directly in a complex biological sample, such as a cell lysate or intact cells.
Objective: To identify the protein targets of an inhibitor by assessing its ability to compete with a broad-spectrum, immobilized probe for binding to a large number of proteins.
Materials:
-
Cell lysate from the cell line of interest
-
Affinity matrix with an immobilized broad-spectrum kinase or ubiquitin ligase inhibitor (e.g., Kinobeads)
-
Test inhibitor (BI-8626) at various concentrations
-
Wash buffers
-
Elution buffer
-
Mass spectrometer and associated reagents for proteomic analysis
Protocol:
-
Lysate Preparation: Prepare a native cell lysate to ensure proteins are in their active conformation.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of the test inhibitor.
-
Affinity Capture: Add the affinity matrix to the lysate-inhibitor mixture and incubate to allow proteins to bind to the immobilized probe. Proteins that are bound by the free inhibitor in the lysate will not be captured on the matrix.
-
Washing: Wash the matrix extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the matrix.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., tryptic digestion, TMT labeling).
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: Compare the protein profiles from the inhibitor-treated samples to the control sample. Proteins that show a dose-dependent decrease in binding to the matrix are considered potential targets of the inhibitor.
Visualizing Pathways and Workflows
HUWE1-MYC-MIZ1 Signaling Pathway
The following diagram illustrates the role of HUWE1 in the regulation of MYC and how BI-8626 interferes with this pathway.
Caption: HUWE1-mediated ubiquitination and degradation of MIZ1.
Experimental Workflow for Off-Target Profiling
The diagram below outlines a typical workflow for identifying the off-target effects of a small molecule inhibitor using a chemoproteomics approach.
Caption: Chemoproteomics workflow for inhibitor target identification.
Conclusion
BI-8626 is a valuable research tool for studying the biological functions of the HUWE1 E3 ubiquitin ligase. While it demonstrates specificity against other tested HECT-domain E3 ligases, a complete understanding of its off-target profile requires broader, unbiased screening. Researchers using BI-8626 should be aware of the potential for off-target effects and are encouraged to perform rigorous validation experiments in their systems. The methodologies and comparative data provided in this guide offer a framework for the informed use and further characterization of this and other chemical probes.
References
- 1. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. embopress.org [embopress.org]
- 4. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
BI8626: A Comparative Analysis of a Highly Specific HUWE1-Targeting Compound
For Researchers, Scientists, and Drug Development Professionals
In the landscape of HECT-domain ubiquitin ligase inhibitors, BI8626 has emerged as a compound with remarkable specificity for HUWE1 (HECT, UBA and WWE domain containing E3 ubiquitin protein ligase 1). This guide provides a comparative analysis of this compound against other known HECT-domain inhibitors, presenting key performance data, detailed experimental methodologies, and a visualization of the relevant biological pathways. A notable finding is the recent re-characterization of this compound not as a traditional inhibitor, but as a specific substrate for HUWE1-mediated ubiquitination, a mechanism that distinguishes it from other compounds targeting this enzyme class.
Specificity Profile: this compound in Comparison
This compound demonstrates a high degree of selectivity for HUWE1. The following table summarizes the inhibitory concentrations (IC50) of this compound and other representative HECT-domain ubiquitin ligase inhibitors against a panel of HECT E3 ligases.
| Compound | Target HECT Ligase | IC50 (µM) | Other HECT Ligases Tested | IC50 (µM) | Reference |
| This compound | HUWE1 | 0.9 | HECW2, NEDD4 | >50 | [1] |
| Heclin | Smurf2 | 6.8 | Nedd4, WWP1 | 6.3, 6.9 | [2][3] |
| SMURF1 Inhibitor (cpd 1) | SMURF1 | ~0.5 | SMURF2 | No inhibition | [4][5] |
Key Observations:
-
This compound exhibits potent and highly specific activity towards HUWE1, with negligible effects on other tested HECT E3 ligases like HECW2 and NEDD4 at concentrations up to 50 µM[1].
-
Heclin acts as a broad-spectrum HECT E3 ligase inhibitor, with similar low micromolar IC50 values against Smurf2, Nedd4, and WWP1[2][3].
-
The SMURF1 inhibitor demonstrates high selectivity for SMURF1 over the closely related SMURF2, highlighting the potential for developing highly specific inhibitors for individual HECT E3 ligases[4][5].
Mechanism of Action: A Unique Paradigm
Recent studies have elucidated a novel mechanism for this compound. Unlike conventional inhibitors that block catalytic activity, this compound acts as a substrate for HUWE1, undergoing ubiquitination itself. This unique mode of action provides a distinct approach to modulating HUWE1 function.
In contrast, other HECT-domain inhibitors operate through different mechanisms:
-
Heclin: This compound does not compete with the E2 ubiquitin-conjugating enzyme for binding to the HECT domain. Instead, it induces a conformational change in the HECT domain that increases the susceptibility of the catalytic cysteine residue to oxidation, thereby inhibiting its activity[6].
-
SMURF1 Allosteric Inhibitors: These compounds bind to a cryptic allosteric site on the SMURF1 HECT domain, preventing the transthiolation step where ubiquitin is transferred from the E2 enzyme to the HECT domain's catalytic cysteine[4].
Experimental Protocols
The following provides a generalized protocol for an in vitro HECT E3 ligase auto-ubiquitination assay, a common method for assessing the activity of inhibitors.
In Vitro HECT E3 Ligase Auto-Ubiquitination Assay
This assay measures the ability of a HECT E3 ligase to ubiquitinate itself, a hallmark of its catalytic activity. Inhibition of this process is a key indicator of a compound's potency.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human HECT E3 ligase (e.g., HUWE1, SMURF1, NEDD4)
-
Human recombinant ubiquitin
-
ATP solution (10 mM)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound, heclin) dissolved in DMSO
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing the ubiquitination buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), and ubiquitin (e.g., 5 µM).
-
Add the test compound at various concentrations to the reaction mixture. An equivalent volume of DMSO should be used as a vehicle control.
-
Pre-incubate the mixture for 15 minutes at 30°C to allow the compound to interact with the E3 ligase.
-
Initiate the ubiquitination reaction by adding the recombinant HECT E3 ligase (e.g., 100 nM) and ATP (to a final concentration of 1 mM).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting using an antibody specific to the E3 ligase or to ubiquitin.
-
The extent of auto-ubiquitination (visible as a ladder of higher molecular weight bands) is quantified using densitometry.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context of HUWE1 and the general mechanism of HECT E3 ligases, the following diagrams are provided.
Caption: General mechanism of HECT-domain E3 ubiquitin ligase activity.
Caption: Simplified signaling pathways involving the HECT E3 ligase HUWE1.
References
- 1. embopress.org [embopress.org]
- 2. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective Smurf1 E3 ligase inhibitors that prevent transthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HUWE1 controls MCL1 stability to unleash AMBRA1-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of BI-8626 with Small Molecule Inhibitors in Multiple Myeloma: A Comparative Guide
An In-depth Analysis of Preclinical Data on the Combination of the HUWE1 Inhibitor BI-8626 with Standard-of-Care Agents in Multiple Myeloma.
This guide provides a comparative analysis of the synergistic effects of BI-8626, a specific small molecule inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1, with other small molecule inhibitors in the context of multiple myeloma (MM). The data presented herein is derived from preclinical studies and is intended for researchers, scientists, and drug development professionals.
Introduction to BI-8626 and its Mechanism of Action
BI-8626 is a potent and specific inhibitor of HUWE1 (HECT, UBA and WWE domain containing 1), an E3 ubiquitin ligase that plays a critical role in the regulation of various cellular processes, including cell cycle progression, DNA repair, and apoptosis. A key substrate of HUWE1 is the oncoprotein MYC, which is frequently dysregulated in multiple myeloma. In MM, HUWE1 has been shown to promote MYC activity through K63-linked ubiquitination. Inhibition of HUWE1 by BI-8626 leads to a reduction in K63-linked ubiquitination of MYC, promoting its proteasomal degradation and subsequently inhibiting MM cell proliferation.[1][2][3][4] Furthermore, inhibition of HUWE1 has been observed to decrease intracellular glutamine levels, which may also contribute to the degradation of MYC.[1][5]
Synergistic Combinations with BI-8626 in Multiple Myeloma
Preclinical studies have demonstrated that BI-8626 exhibits significant synergistic anti-myeloma activity when combined with standard-of-care agents, namely the proteasome inhibitor carfilzomib (B1684676) and the immunomodulatory drug (IMiD) lenalidomide (B1683929).[1][6]
BI-8626 in Combination with Carfilzomib
Carfilzomib is a second-generation proteasome inhibitor that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells. The combination of BI-8626 with carfilzomib has been shown to enhance the anti-proliferative effects in multiple myeloma cells beyond the additive effect of each agent alone.[1][6]
BI-8626 in Combination with Lenalidomide
Lenalidomide is an immunomodulatory agent that exerts its anti-myeloma effects in part by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors IKZF1 and IKZF3. The degradation of these transcription factors results in the downregulation of MYC and IRF4, which are critical for MM cell survival. The combination of BI-8626 and lenalidomide has demonstrated strong synergistic activity in reducing the viability of multiple myeloma cells.[1][2][6]
Quantitative Data on Synergistic Effects
The synergistic effects of BI-8626 in combination with carfilzomib and lenalidomide were quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Table 1: Synergistic Effects of BI-8626 with Carfilzomib in MM.1S Cells [6]
| BI-8626 Concentration (µM) | Carfilzomib Concentration (nM) | Combination Index (CI) |
| 7.5 | 2.5 | < 1 |
| 7.5 | 5 | < 1 |
| 15 | 2.5 | < 1 |
| 15 | 5 | < 1 |
Table 2: Synergistic Effects of BI-8626 with Lenalidomide in MM.1S Cells [6]
| BI-8626 Concentration (µM) | Lenalidomide Concentration (µM) | Combination Index (CI) |
| 7.5 | 1 | < 1 |
| 7.5 | 10 | < 1 |
| 15 | 1 | < 1 |
| 15 | 10 | < 1 |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Cell Culture
The human multiple myeloma cell line MM.1S was used for all experiments. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MM.1S cells were seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
Cells were treated with BI-8626, carfilzomib, or lenalidomide alone or in combination at the indicated concentrations.
-
For the BI-8626 and carfilzomib combination, cells were incubated for 24 hours.[6]
-
For the BI-8626 and lenalidomide combination, cells were incubated for 72 hours.[6]
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control.
Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effects of the drug combinations were determined by calculating the Combination Index (CI) using the Chou-Talalay method with the CompuSyn software. The CI values were derived from the dose-effect curves of the single agents and their combinations.
Signaling Pathways and Experimental Workflows
BI-8626 Mechanism of Action
Caption: Mechanism of action of BI-8626 in multiple myeloma cells.
Synergistic Mechanism of BI-8626 and Carfilzomib
Caption: Synergistic mechanism of BI-8626 and carfilzomib.
Synergistic Mechanism of BI-8626 and Lenalidomide
References
- 1. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Confirming BI8626's Mechanism of Action: A Comparative Guide for Researchers
A detailed analysis of the HUWE1 inhibitor, BI8626, and its effects across various cancer cell lines, providing researchers with comparative data and experimental protocols to evaluate its therapeutic potential.
This guide provides a comprehensive comparison of the mechanism of action of this compound, a specific inhibitor of the HECT E3 ubiquitin ligase HUWE1, across different cancer cell lines. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource of experimental data and methodologies to facilitate their research and evaluation of this compound as a potential therapeutic agent.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by specifically inhibiting the E3 ubiquitin ligase HUWE1. HUWE1 is a key regulator of various cellular processes, including cell proliferation, apoptosis, and DNA damage response, through the ubiquitination and subsequent degradation of its substrate proteins. By inhibiting HUWE1, this compound disrupts these processes in cancer cells, leading to cell cycle arrest and reduced cell viability. Key substrates of HUWE1 that are affected by this compound include the anti-apoptotic protein MCL1, the DNA damage response protein TopBP1, and the oncoprotein MYC. Inhibition of HUWE1 by this compound leads to the stabilization of MCL1 and TopBP1, and a post-translational decrease in MYC activity.[1][2]
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines based on published studies.
Table 1: this compound Inhibitory Concentration (IC50) Values
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Ls174T | Colon Carcinoma | Colony Formation | 0.7 | [3] |
| In vitro Assay | - | HUWE1 Ubiquitination | 0.9 | [3] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Cell Viability | Concentration-dependent reduction in viability observed across a panel of cell lines, including dexamethasone (B1670325) and bortezomib-resistant lines. Specific IC50 values for each cell line are not readily available in a comparative table. | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment Concentration & Duration | % Change in G1 Phase | % Change in S Phase | % Change in G2/M Phase | Reference |
| Ls174T | Colon Carcinoma | 0-20 µM, 1-4 days | Strongest retarding effect observed in G1 phase. Specific percentage changes are not detailed. | Retarded passage through all phases. | Retarded passage through all phases. | [3] |
| JJN3 | Multiple Myeloma | 15 µM, 24 hours | Decrease (p ≤ 0.0024) | Accumulation (p ≤ 0.044) | Accumulation (p ≤ 0.048) | [4] |
Table 3: Effect of this compound on HUWE1 Substrate Protein Levels
| Cell Line | Cancer Type | Treatment | Effect on MCL1 | Effect on TopBP1 | Effect on MYC | Reference |
| U2OS | Osteosarcoma | 0-50 µM, 0-6 hours | Retarded degradation in response to UV irradiation. | Not Reported | Not Reported | [3] |
| Ls174T | Colon Carcinoma | Not Specified | Not Reported | Accumulation | Decreased expression of target genes. | [1] |
| MM.1S | Multiple Myeloma | 15 µM, 6 hours | Not Reported | Not Reported | Decreased protein expression. | [4] |
| HeLa | Cervical Cancer | Not Specified | Abolished ubiquitination. | Not Reported | Not Reported | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 100% methanol (B129727), ice-cold)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
Fixation: After the incubation period, wash the colonies gently with PBS and then fix them with ice-cold methanol for 15-20 minutes at room temperature.
-
Staining: Remove the methanol and stain the colonies with crystal violet solution for 20-30 minutes at room temperature.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well. The plating efficiency and surviving fraction can then be calculated.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution based on DNA content using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This method is used to detect and quantify the levels of specific proteins, such as HUWE1 substrates.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL1, anti-MYC, anti-TopBP1, anti-HUWE1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as required. Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound, a HUWE1 inhibitor.
Experimental Workflow Diagram
References
comparative analysis of BI8626 and genetic inhibition of HUWE1
A Comparative Analysis of BI8626 and Genetic Inhibition of the E3 Ubiquitin Ligase HUWE1
Introduction
The HECT, UBA, and WWE domain-containing E3 ubiquitin protein ligase 1 (HUWE1) has emerged as a significant regulator of numerous cellular processes, including DNA damage response, apoptosis, and cell proliferation.[1] Its dysregulation is implicated in various pathologies, particularly cancer, making it an attractive therapeutic target.[2] Inhibition of HUWE1 function is primarily achieved through two distinct approaches: pharmacological inhibition using small molecules like this compound, and genetic inhibition via techniques such as shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Data Presentation
The following tables summarize quantitative data comparing the characteristics and effects of this compound and genetic HUWE1 inhibition.
Table 1: General Characteristics of this compound and Genetic HUWE1 Inhibition
| Feature | This compound | Genetic Inhibition (shRNA/CRISPR) |
| Mechanism | Small molecule inhibitor of HUWE1's E3 ligase activity | Reduction or complete loss of HUWE1 protein expression |
| Target | Catalytic HECT domain of HUWE1 | HUWE1 gene/mRNA |
| Specificity | Specific for HUWE1 over other tested HECT E3 ligases[3] | Highly specific to the HUWE1 gene sequence |
| Reversibility | Reversible (washout-dependent) | Effectively irreversible (knockout) or long-lasting (knockdown) |
| Temporal Control | Acute, rapid onset of inhibition | Slower onset (requires transcription/translation changes) |
| In Vivo Use | Pharmacokinetic properties reported as unfavorable for in vivo studies[4] | Feasible through germline or conditional knockout mouse models and xenografts with inducible shRNA[4][5][6] |
Table 2: Quantitative Effects of this compound on Cancer Cell Lines
| Parameter | Cell Line | Value | Reference |
| IC50 (HUWE1 activity) | In vitro assay | 0.9 μM | [7][8][9] |
| IC50 (Colony Formation) | Ls174T (Colon) | 0.7 μM | [3] |
| IC50 (Cell Viability) | JJN3 (Multiple Myeloma) | ~14 μM (at 24h) | [4] |
| MM.1S (Multiple Myeloma) | ~15 μM (at 24h) | [4] | |
| Effect on Cell Cycle | Ls174T (Colon) | Retarded passage through all phases, strongest in G1 | [7] |
| JJN3 (Multiple Myeloma) | Accumulation in S and G2/M phases, decrease in G1 | [4] |
Table 3: Phenotypic Outcomes of Genetic HUWE1 Inhibition in Cancer Models
| Model System | Genetic Method | Key Phenotypic Outcome | Reference |
| Colon Cancer (Ls174T cells) | shRNA knockdown | Suppressed clonogenic growth | [10] |
| Colon Cancer (Mouse model) | Huwe1 deletion in Apc model | Accelerated tumorigenesis and increased tumor initiation | [5] |
| Non-Small Cell Lung Cancer (A549 cells) | CRISPR/Cas9 knockout | Inhibited proliferation, colony formation, and tumorigenicity | [6][11] |
| Non-Small Cell Lung Cancer (Mouse model) | Huwe1 deletion in EGFR-driven model | Abolished lung cancer development | [6] |
| Multiple Myeloma (JJN3 cells) | shRNA knockdown | Decreased cell proliferation and tumor burden in vivo | [4] |
Table 4: Comparative Effects on Key HUWE1 Substrates and Pathways
| Substrate/Pathway | Effect of this compound | Effect of Genetic Inhibition | Concordance | Reference |
| MYC | Decreased MYC protein expression (MM cells)[4] | Decreased MYC protein expression (MM cells)[4] | High | [4][12] |
| Inhibition of MYC-dependent transactivation (Colon cells)[13] | Inhibition of MYC-activated target genes (Colon cells)[3] | High | [3] | |
| MIZ1 | Stabilization of MIZ1 protein[13] | Stabilization of MIZ1 protein[3] | High | [3] |
| MCL1 | Retarded degradation upon UV irradiation[3][7] | Retarded degradation upon UV irradiation[3] | High | [3] |
| p53 | No accumulation in Ls174T cells[3] | Significant accumulation in A549 lung cancer cells[6] | Context-Dependent | [3][6] |
| TopBP1 | Accumulation of protein[3] | Not explicitly stated in parallel | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key protocols used in the cited studies.
1. In Vitro HUWE1 Ubiquitination Assay (for IC50 Determination) This assay measures the catalytic activity of the HUWE1 HECT domain.
-
Components : Recombinant HUWE1 HECT domain, E1 activating enzyme (UBA1), E2 conjugating enzyme (UbcH5b), ubiquitin, and ATP.
-
Procedure : The components are incubated together in an assay buffer. The reaction initiates the transfer of ubiquitin to the HUWE1 HECT domain (auto-ubiquitination).
-
Inhibition : this compound is added at varying concentrations to determine the dose at which HUWE1's auto-ubiquitination is inhibited by 50% (IC50).
-
Detection : The level of ubiquitination is typically measured using methods like ELISA or by detecting a fluorescently labeled ubiquitin tracer via SDS-PAGE.[3][14]
2. Cell Viability and Colony Formation Assays These assays assess the impact of HUWE1 inhibition on cancer cell proliferation and survival.
-
Cell Seeding : Cells (e.g., Ls174T, JJN3) are seeded in multi-well plates.
-
Treatment : After adherence, cells are treated with a range of concentrations of this compound or a vehicle control (DMSO). For genetic inhibition studies, cells expressing shRNA against HUWE1 are compared to control cells.
-
Viability Assay : After a set incubation period (e.g., 24-96 hours), cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[4]
-
Colony Formation Assay : For clonogenic growth, cells are seeded at low density and allowed to grow for an extended period (e.g., 10-14 days) with or without the inhibitor. Colonies are then fixed, stained (e.g., with crystal violet), and counted.[3]
3. shRNA-mediated Gene Knockdown This method is used to stably reduce the expression of HUWE1.
-
Vector Construction : Short hairpin RNA (shRNA) sequences targeting HUWE1 mRNA are designed and cloned into a viral vector (e.g., retroviral or lentiviral), often containing a selectable marker and sometimes an inducible promoter (e.g., doxycycline-inducible).[4][10]
-
Virus Production and Transduction : The vector is transfected into packaging cells to produce viral particles. The target cancer cells are then infected with the virus.
-
Selection : Transduced cells are selected using an appropriate agent (e.g., puromycin) to generate a stable cell line with reduced HUWE1 expression.
-
Validation : The reduction in HUWE1 mRNA and protein levels is confirmed by RT-qPCR and Western blotting, respectively.[4][10]
Mandatory Visualization
Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow comparing this compound and genetic inhibition of HUWE1.
Caption: HUWE1 signaling pathways and points of intervention.
Comparative Discussion
The evidence strongly indicates that both the small molecule inhibitor this compound and genetic depletion methods effectively inhibit HUWE1 function, leading to overlapping cellular consequences. Studies directly comparing the two approaches in multiple myeloma and colon cancer cells demonstrate a high degree of concordance in their effects on cell proliferation and the stability of key substrates like MYC and MIZ1.[3][4]
Advantages of this compound:
-
Acute Inhibition: Allows for the study of immediate cellular responses to HUWE1 inhibition, avoiding long-term compensatory mechanisms that can arise with chronic genetic depletion.
-
Dose-Dependence: The ability to titrate the concentration of this compound provides precise control over the degree of HUWE1 inhibition.
-
Simplicity: Pharmacological inhibition is technically less demanding and faster to implement than generating stable knockdown or knockout cell lines.
Advantages of Genetic Inhibition:
-
High Specificity: Genetic tools like CRISPR/Cas9 offer unparalleled specificity, targeting only the HUWE1 gene and minimizing concerns about off-target effects common with small molecules.
-
Complete Ablation: Knockout models allow for the study of phenotypes resulting from a complete loss of HUWE1 function, which may differ from partial inhibition by a drug.
-
In Vivo Studies: Conditional knockout mouse models and xenografts with inducible shRNA are currently more viable for in vivo studies, given the reported unfavorable pharmacokinetic properties of this compound.[4]
Key Differences and Considerations: The primary divergence between the two methods lies in their temporal dynamics and suitability for in vivo research. This compound provides an acute, reversible tool ideal for dissecting the immediate roles of HUWE1's catalytic activity. In contrast, genetic methods are the gold standard for validating the on-target effects of HUWE1 loss and for conducting long-term in vivo studies.[5][6] The context-dependent effect on p53 stability highlights that the downstream consequences of HUWE1 inhibition can vary between different cellular backgrounds, a crucial consideration for any experimental design.[3][6]
Conclusion
Both this compound and genetic inhibition are powerful and validated tools for studying the function of HUWE1. This compound serves as an excellent probe for acute, dose-dependent inhibition in vitro, with studies showing its effects are consistent with on-target HUWE1 inhibition. Genetic approaches, particularly CRISPR/Cas9 knockout and inducible shRNA, remain indispensable for definitive on-target validation and for exploring the systemic, long-term consequences of HUWE1 loss in vivo. The choice between these methods should be guided by the specific biological question, with a combined approach offering the most comprehensive strategy to elucidate the complex roles of HUWE1 in health and disease.
References
- 1. The structure and regulation of the E3 ubiquitin ligase HUWE1 and its biological functions in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. invivochem.net [invivochem.net]
- 10. embopress.org [embopress.org]
- 11. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 [thno.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Selective ubiquitination of drug-like small molecules by the ubiquitin ligase HUWE1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of BI-8626 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the HUWE1 ubiquitin ligase inhibitor, BI-8626, and a structurally related alternative, BI-8622. The information presented herein is intended to assist researchers in evaluating the therapeutic potential of these compounds in preclinical settings. The content is based on publicly available experimental data.
Executive Summary
BI-8626 is a potent and selective small molecule inhibitor of the HECT, UBA, and WWE domain-containing E3 ubiquitin protein ligase 1 (HUWE1). By inhibiting HUWE1, BI-8626 stabilizes key cellular proteins, most notably the MYC-interacting zinc finger protein 1 (MIZ1), leading to the repression of MYC-dependent gene transcription. This mechanism of action has demonstrated therapeutic potential in preclinical models of colorectal cancer and has also been explored in the context of autoimmune diseases like Sjögren's syndrome. This guide compares the in vitro efficacy of BI-8626 with BI-8622, another HUWE1 inhibitor, and provides detailed protocols for key validation experiments. It is important to note that while both compounds show promising in vitro activity, their use in in vivo xenograft studies has been limited due to unfavorable pharmacokinetic properties.[1]
Mechanism of Action: HUWE1-MIZ1-MYC Axis
BI-8626 and BI-8622 exert their effects by targeting the E3 ubiquitin ligase HUWE1. In many cancer cells, the oncoprotein MYC drives proliferation by binding to MIZ1 and activating the transcription of its target genes. HUWE1 ubiquitinates and promotes the degradation of MIZ1. By inhibiting HUWE1, these compounds lead to the accumulation of MIZ1, which in turn represses MYC-activated genes, thereby inhibiting cancer cell growth.
References
Safety Operating Guide
Navigating the Safe Disposal of BI 8626: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of BI 8626, a specific inhibitor of the ubiquitin ligase HUWE1. Adherence to these guidelines is essential for minimizing risks and maintaining a safe research environment.
Core Disposal Protocol
Disposal of BI 8626, as with any chemical waste, should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following steps provide a general framework for its proper disposal:
-
Consult the Safety Data Sheet (SDS): The most critical first step is to obtain and thoroughly review the manufacturer-specific Safety Data Sheet for BI 8626. This document will contain a dedicated section on disposal considerations, providing authoritative guidance.
-
Personal Protective Equipment (PPE): Before handling BI 8626 for disposal, ensure the appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Classification: BI 8626 should be treated as hazardous chemical waste. It should not be mixed with non-hazardous waste or disposed of down the drain.
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for collecting waste BI 8626 and any contaminated materials.
-
The label should clearly identify the contents as "Hazardous Waste: BI 8626" and include the date of accumulation.
-
-
Disposal of Contaminated Materials: All labware, such as pipette tips, vials, and gloves, that has come into contact with BI 8626 should be disposed of as hazardous waste in the designated container.
-
Spill Management: In the event of a spill, follow these steps:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., as recommended in the SDS), and dispose of the cleaning materials as hazardous waste.
-
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Professional disposal services will ensure the waste is handled and treated in compliance with all regulations, which typically involves high-temperature incineration.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for BI 8626.
| Parameter | Value | Source |
| IC50 (HUWE1) | 0.9 µM | [1][2] |
| IC50 (Ls174T cell colony formation) | 0.7 µM | [1][2] |
| Molecular Weight | 440.54 g/mol | [3] |
| Solubility in DMSO | 2 mg/mL | [3] |
| Storage Temperature (Powder) | 2-8°C | [3] |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | [1] |
Experimental Workflow & Signaling Pathway
To provide further context for the handling of BI 8626, the following diagrams illustrate a typical experimental workflow for its use and its mechanism of action within the HUWE1 signaling pathway.
References
Essential Safety and Handling of BI8626: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling BI8626, a potent and specific inhibitor of the ubiquitin ligase HUWE1, stringent adherence to safety protocols is paramount to ensure personal safety and prevent contamination. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling similar powdered chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound in its powdered form or in solution, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Aliquoting Powder | - Nitrile gloves (double-gloving recommended)- Disposable lab coat with sleeves- ANSI-approved safety glasses with side shields or safety goggles- N95 or higher-rated respirator |
| Preparing Solutions | - Nitrile gloves- Disposable lab coat- ANSI-approved safety glasses with side shields or safety goggles- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- ANSI-approved safety glasses |
| Handling Contaminated Waste | - Nitrile gloves (double-gloving recommended)- Disposable lab coat- ANSI-approved safety glasses with side shields or safety goggles |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of experiments. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
While specific experimental protocols will vary, the following general methodologies should be observed when working with this compound.
Preparation of Stock Solutions
This compound is typically supplied as a powder and needs to be dissolved in a suitable solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a stock solution.
-
Pre-calculation: Determine the required concentration and volume of the stock solution to calculate the necessary mass of this compound powder.
-
PPE and Environment: Don all required PPE for handling powder. Perform all weighing and initial dissolution steps within a certified chemical fume hood or a vented balance enclosure to minimize inhalation risk.
-
Weighing: Carefully weigh the desired amount of this compound powder into a sterile, conical tube.
-
Dissolution: Add the calculated volume of DMSO to the tube. Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming may be necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour solutions containing this compound down the drain.
Disposal Procedure
All waste contaminated with this compound must be disposed of in accordance with institutional, local, and national chemical waste regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this category of chemical waste.
By adhering to these safety and handling guidelines, researchers can work with this compound effectively while minimizing risks to themselves and their colleagues. Always prioritize safety and consult with your institution's safety office if you have any questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
